molecular formula C27H23N5O5S2 B8257941 BMS-986141 CAS No. 1478711-48-6

BMS-986141

Número de catálogo: B8257941
Número CAS: 1478711-48-6
Peso molecular: 561.6 g/mol
Clave InChI: KEEBLYWBELVGPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-986141 is a novel, orally active, reversible, and selective small-molecule antagonist of Protease-Activated Receptor 4 (PAR4) . It specifically targets the PAR4 receptor on platelets, a key thrombin receptor that mediates sustained platelet activation and is implicated in thrombus growth and stability . By reversibly inhibiting PAR4, this compound effectively blocks thrombin-induced platelet aggregation without affecting activation through other pathways like PAR1, providing a targeted mechanism for antithrombotic research . In preclinical and early clinical studies, this compound demonstrated robust antithrombotic efficacy with a potentially wider therapeutic window and lower bleeding risk compared to existing antiplatelet agents such as clopidogrel . A first-in-human study in healthy participants showed that this compound was safe and well-tolerated, exhibiting dose-proportional pharmacokinetics and potent, concentration-dependent inhibition of PAR4-mediated platelet aggregation . Its pharmacodynamic profile includes a long half-life (approximately 33 to 45 hours) and sustained target inhibition, making it a valuable tool for investigating prolonged antiplatelet effects . With its high specificity and favorable pharmacokinetic profile, this compound is an essential research compound for exploring novel antithrombotic therapies, the pathophysiology of atherothrombotic diseases, and the distinct biological role of PAR4 activation in platelets and other cell types . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5S2/c1-31(2)25(33)16-7-5-15(6-8-16)24-28-17(14-38-24)13-36-21-9-18(34-3)10-22-19(21)11-23(37-22)20-12-32-26(29-20)39-27(30-32)35-4/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBLYWBELVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478711-48-6
Record name BMS-986141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478711486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986141
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986141
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W530IRZ40G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the PAR-4 Inhibitory Profile of BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protease-Activated Receptor-4 (PAR-4) inhibitory profile of BMS-986141, a novel, orally active, and selective antagonist. This document details the compound's inhibitory potency, selectivity, and mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and workflows are included to facilitate a deeper understanding and replication of pivotal experiments.

Core Inhibitory Profile of this compound

This compound is a potent and highly selective antagonist of PAR-4, a G-protein coupled receptor expressed on human platelets that plays a crucial role in thrombus formation.[1][2] Unlike PAR-1, which initiates a rapid and transient platelet response to thrombin, PAR-4 activation leads to a more sustained and prolonged signaling cascade, making it a key driver in the stabilization and growth of a thrombus.[3] this compound has demonstrated robust antithrombotic efficacy with a favorable bleeding profile in preclinical models, suggesting a potential improvement over existing antiplatelet therapies.[4][5] The clinical development of this compound has been discontinued for undisclosed reasons.[6]

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of PAR-4-mediated platelet aggregation with low nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro and ex vivo assays.

Assay TypeSpeciesAgonistIC50 (nM)Reference(s)
PAR-4 Antagonist Activity--0.4[3]
PAR-4 Agonist Peptide-Induced Platelet AggregationHumanPAR-4 Agonist Peptide2.2[3]
PAR-4 Agonist Peptide-Induced Platelet AggregationHumanPAR-4 Agonist Peptide1.8[3]
PAR-4 Agonist Peptide-Induced Platelet AggregationCynomolgus MonkeyPAR-4 Agonist Peptide1.3[3]
Selectivity Profile

A key feature of this compound is its high selectivity for PAR-4 over other platelet receptors, including PAR-1. In studies with healthy participants, doses of 75 and 150 mg of this compound produced significant inhibition of PAR-4 agonist peptide (AP)-induced platelet aggregation without affecting PAR-1-AP-induced aggregation.[4][7] This selectivity is critical as it allows for the targeted inhibition of the prothrombotic signaling of PAR-4 while preserving the initial hemostatic functions mediated by PAR-1.[3]

Mechanism of Action and Signaling Pathway

Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs, which then act as tethered ligands to initiate intracellular signaling.[1] PAR-4 is coupled to the Gq protein, and its activation leads to a signaling cascade that is central to platelet activation and aggregation.

This compound acts as a reversible antagonist to PAR-4, blocking the downstream signaling cascade that leads to platelet activation.[8]

Below is a diagram illustrating the PAR-4 signaling pathway in platelets and the inhibitory action of this compound.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR-4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Rap1 Rap1 PKC->Rap1 Activates Platelet_Activation Platelet Activation (Granule Secretion, Aggregation) Rap1->Platelet_Activation BMS986141 This compound BMS986141->PAR4 Inhibits

PAR-4 Signaling Pathway and this compound Inhibition

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the PAR-4 inhibitory profile of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR-4 specific agonist.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect whole blood in 3.2% sodium citrate Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by centrifugation (e.g., 200g for 10 min) Blood_Collection->PRP_Preparation Incubation Incubate PRP with this compound or vehicle PRP_Preparation->Incubation Aggregation_Measurement Measure light transmission in an aggregometer at 37°C with stirring Incubation->Aggregation_Measurement Agonist_Addition Add PAR-4 Agonist Peptide (e.g., 12.5-100 µM) Aggregation_Measurement->Agonist_Addition Data_Analysis Record and analyze the aggregation curve to determine % inhibition Agonist_Addition->Data_Analysis End End Data_Analysis->End

Workflow for Platelet Aggregation Assay

Protocol:

  • Blood Collection: Draw whole blood from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar, maintained at 37°C.

  • Agonist Addition: Add a specific PAR-4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog) at a concentration known to induce robust aggregation (e.g., 12.5 µM to 100 µM).[7]

  • Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

P-Selectin Expression Assay (Flow Cytometry)

This assay quantifies the inhibitory effect of this compound on the surface expression of P-selectin, a marker of platelet activation.

PSelectin_Workflow Start Start Blood_Sample Use whole blood or PRP Start->Blood_Sample Incubation Incubate with this compound/vehicle and PAR-4 agonist Blood_Sample->Incubation Staining Stain with fluorescently labeled anti-CD62P (P-selectin) and platelet-specific (e.g., anti-CD41) antibodies Incubation->Staining Fixation Fix samples (e.g., with paraformaldehyde) Staining->Fixation Flow_Cytometry Acquire data on a flow cytometer Fixation->Flow_Cytometry Data_Analysis Gate on platelet population and quantify P-selectin expression Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for P-Selectin Expression Assay

Protocol:

  • Sample Preparation: Use either whole blood collected in sodium citrate or prepared PRP.

  • Incubation: Incubate samples with this compound or vehicle, followed by stimulation with a PAR-4 agonist.

  • Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41 or CD61) to the samples. Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a suitable fixative, such as 1% paraformaldehyde, to stabilize the cells and antibody binding.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, using appropriate laser and filter settings for the chosen fluorochromes.

  • Gating and Analysis: Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Platelet-Monocyte Aggregate Assay (Flow Cytometry)

This assay measures the formation of aggregates between platelets and monocytes, a sensitive marker of platelet activation in vivo.

PMA_Workflow Start Start Whole_Blood Collect whole blood in sodium citrate Start->Whole_Blood Incubation Incubate with this compound/vehicle and PAR-4 agonist Whole_Blood->Incubation Staining Stain with fluorescently labeled anti-CD14 (monocyte), anti-CD41 (platelet), and anti-CD62P (P-selectin) antibodies Incubation->Staining Lysis_Fixation Lyse red blood cells and fix samples Staining->Lysis_Fixation Flow_Cytometry Acquire data on a flow cytometer Lysis_Fixation->Flow_Cytometry Data_Analysis Gate on monocyte population and quantify platelet-positive monocytes Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for Platelet-Monocyte Aggregate Assay

Protocol:

  • Blood Collection: Collect whole blood into sodium citrate tubes.

  • Incubation: Incubate the whole blood with this compound or vehicle, followed by stimulation with a PAR-4 agonist.

  • Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to identify monocytes (e.g., anti-CD14), platelets (e.g., anti-CD41), and platelet activation (e.g., anti-CD62P). Incubate in the dark at room temperature.

  • Red Blood Cell Lysis and Fixation: Use a commercial lysis/fixation solution to lyse red blood cells and fix the leukocytes and platelets.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

  • Gating and Analysis: Gate on the monocyte population based on their forward and side scatter properties and positive staining for the monocyte-specific marker. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet-specific marker, representing platelet-monocyte aggregates.

In Vivo Arterial Thrombosis Model (Electrolytic-Induced)

This preclinical model assesses the antithrombotic efficacy of this compound in a setting that mimics arterial thrombosis.

Thrombosis_Workflow Start Start Animal_Preparation Anesthetize cynomolgus monkey and isolate a carotid artery Start->Animal_Preparation Drug_Administration Administer this compound or vehicle (e.g., orally) Animal_Preparation->Drug_Administration Thrombus_Induction Induce endothelial injury and thrombosis by applying an electrical current to the artery Drug_Administration->Thrombus_Induction Blood_Flow_Monitoring Monitor blood flow to assess arterial occlusion Thrombus_Induction->Blood_Flow_Monitoring Thrombus_Excision Excise the thrombotic segment of the artery after a set time Blood_Flow_Monitoring->Thrombus_Excision Thrombus_Weight Measure the wet weight of the thrombus Thrombus_Excision->Thrombus_Weight End End Thrombus_Weight->End

Workflow for In Vivo Arterial Thrombosis Model

Protocol:

  • Animal Preparation: Anesthetize a cynomolgus monkey and surgically expose a carotid artery.

  • Drug Administration: Administer this compound or a vehicle control orally at specified doses (e.g., 0.05, 0.1, and 0.5 mg/kg).[3]

  • Thrombus Induction: Place an electrode on the exterior of the carotid artery and apply a controlled electrical current to induce endothelial injury, which initiates thrombus formation.

  • Blood Flow Monitoring: Use a flow probe to continuously monitor blood flow in the artery distal to the injury site to assess the degree of occlusion.

  • Thrombus Excision and Measurement: After a predetermined period, excise the thrombotic segment of the artery and carefully remove and weigh the thrombus.

  • Analysis: Compare the thrombus weight in the this compound-treated groups to the vehicle-treated group to determine the antithrombotic efficacy.

Conclusion

This compound is a potent, selective, and orally bioavailable antagonist of the PAR-4 receptor. Its inhibitory profile, characterized by low nanomolar IC50 values and high selectivity over PAR-1, makes it a compelling candidate for antiplatelet therapy. The compound effectively inhibits PAR-4-mediated platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation. In preclinical in vivo models, this compound has demonstrated significant antithrombotic efficacy with a favorable safety profile. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug development.

References

The Discovery and Development of BMS-986141: A Potent and Selective PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986141 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Developed by Bristol Myers Squibb, it emerged from a medicinal chemistry program focused on imidazothiadiazole derivatives as antiplatelet agents. The rationale for targeting PAR4 was to achieve effective antithrombotic activity with a reduced bleeding risk compared to existing antiplatelet therapies that target initial phases of coagulation. Preclinical studies demonstrated promising efficacy in primate models of thrombosis with a superior safety profile. This compound progressed into clinical development, with Phase 1 studies confirming its safety, tolerability, and dose-proportional pharmacokinetics and pharmacodynamics in healthy volunteers. A Phase 2a study provided evidence of its additive antithrombotic effects in patients with coronary artery disease already on standard antiplatelet therapy. Despite these encouraging results, the clinical development of this compound was discontinued for undisclosed reasons. This guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols employed in its evaluation.

Introduction: The Rationale for Targeting PAR4

Human platelets express two protease-activated receptors that are activated by thrombin: PAR1 and PAR4.[1] While PAR1 has been a target for antiplatelet therapy, its inhibition has been associated with a significant risk of bleeding.[1] PAR4 is activated by higher concentrations of thrombin and is believed to play a more prominent role in pathological thrombosis rather than in normal hemostasis.[2] This suggests that antagonizing PAR4 could offer a therapeutic window for preventing arterial thrombosis with a lower propensity for bleeding complications. This hypothesis drove the discovery and development of this compound.

Discovery and Medicinal Chemistry

This compound was identified through the optimization of a series of imidazothiadiazole PAR4 antagonists.[1] The lead optimization program focused on improving potency, metabolic stability, and oral bioavailability. This effort led to the selection of BMS-986120 as the first-in-class clinical candidate and this compound as a backup candidate.[1] Both compounds exhibited excellent antithrombotic efficacy and minimal prolongation of bleeding time in preclinical monkey models, suggesting a potential improvement over the standard of care.[1][3]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of PAR4, a G-protein coupled receptor.[2] Thrombin activates PAR4 by cleaving its extracellular domain, which unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling. This primarily occurs through the Gq pathway, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade of events results in platelet activation and aggregation. This compound competitively binds to PAR4, preventing its activation by thrombin and thereby inhibiting downstream signaling.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) PAR4_inactive->PAR4_active Gq Gq PAR4_active->Gq Activation BMS986141 This compound BMS986141->PAR4_inactive Antagonism PLC PLC Gq->PLC Activation Platelet_Activation Platelet Activation & Aggregation PLC->Platelet_Activation Downstream Signaling

Caption: this compound mechanism of action in the PAR4 signaling pathway.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of PAR4-mediated platelet aggregation in vitro.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)
PAR4-AP-induced platelet aggregationHuman>80% inhibition at 75 and 150 mg doses
PAR1-AP-induced platelet aggregationHumanNo effect

Source: Merali, S., et al. (2023). Platelets.[4]

Preclinical Efficacy and Safety

The antithrombotic efficacy and bleeding risk of this compound were evaluated in a cynomolgus monkey model of electrolytic-mediated carotid arterial thrombosis.

Table 2: Preclinical Efficacy and Safety of this compound in Cynomolgus Monkeys

Dose (mg/kg)Thrombus Weight ReductionBleeding Time Prolongation (vs. control)
0.588%1.2-fold

Source: Alzheimer's Drug Discovery Foundation. (2022). PAR4 Antagonists (BMS-986120, this compound).[5]

These preclinical results were highly encouraging, showing a significant antithrombotic effect with only a minor impact on bleeding time, especially when compared to the 8-fold increase in bleeding time observed with clopidogrel in similar models.[5]

Experimental Protocol: Electrolytic-Mediated Carotid Arterial Thrombosis Model
  • Subjects: Cynomolgus monkeys.

  • Procedure:

    • Animals are anesthetized and the carotid artery is surgically exposed.

    • A stimulating electrode is placed on the artery.

    • An electrolytic current is applied to the artery to induce endothelial injury and initiate thrombus formation.

    • The test compound (this compound) or vehicle is administered orally prior to the procedure.

    • After a defined period, the arterial segment containing the thrombus is excised and the thrombus is isolated and weighed.

  • Endpoint: The primary endpoint is the weight of the thrombus, with a reduction in weight indicating antithrombotic efficacy. Bleeding time is assessed separately.

Clinical Development

Phase 1 Studies in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study (NCT02341638) was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult participants. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts, as well as a Japanese MAD (JMAD) cohort.[2][4]

This compound demonstrated dose-proportional pharmacokinetics.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (SAD)

DoseCmax (ng/mL)AUCinf (h*ng/mL)T1/2 (hours)
2.5 mg17.618333.7 - 44.7
150 mg958920733.7 - 44.7

Source: Merali, S., et al. (2023). Platelets.[4]

Following once-daily administration for 7 days, a 1.3- to 2-fold accumulation in AUC was observed at steady state.[4]

The pharmacodynamic response was assessed by measuring the inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation.

Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers

StudyDoseEffect on PAR4-AP-Induced Platelet Aggregation
SAD75 mg and 150 mg≥80% inhibition for ≥24 hours
MAD & JMAD≥10 mgComplete inhibition for 24 hours

Source: Merali, S., et al. (2023). Platelets.[2][4]

This compound was found to be safe and well-tolerated across a wide range of doses.[2][4]

Phase 2a Study in Patients with Coronary Artery Disease

A Phase 2a, open-label, single-center study (NCT05093790) was conducted to assess the additive antithrombotic effects of this compound in patients with stable coronary artery disease receiving either aspirin, ticagrelor, or a combination of both.[6]

Table 5: Key Findings from the Phase 2a Study of this compound

ParameterResult
PAR4-AP-induced platelet aggregation, P-selectin expression, and platelet-monocyte aggregate expressionHighly selective inhibition (p≤0.001)
Ex vivo thrombus area in high shear conditionsReduced by 21% in healthy volunteers (p=0.001), 28% in patients on ticagrelor (p=0.001), 23% in patients on aspirin (p=0.018), and 24% in patients on combination therapy (p≤0.001)

Source: Judge, H. M., et al. (2024). Arteriosclerosis, Thrombosis, and Vascular Biology.[6]

These results demonstrated that PAR4 antagonism with this compound provides additional antithrombotic effects on top of standard antiplatelet therapies.[6]

A separate Phase 2 trial in patients with a recent stroke or transient ischemic attack (NCT02671461) was terminated, and the data were not analyzed due to the discontinuation of the drug's development.[5]

Experimental Protocol: Ex Vivo Thrombus Formation Model
  • Subjects: Patients with stable coronary artery disease and healthy volunteers.

  • Procedure:

    • Whole blood is drawn from participants before and at 2 and 24 hours after a single oral dose of this compound.

    • The blood is perfused over a collagen-coated surface in a thrombosis chamber under high shear stress conditions.

    • Thrombus formation is assessed by microscopy and quantified by measuring the thrombus area.

  • Endpoints: The primary endpoint is the change in ex vivo thrombus formation. Secondary endpoints include measures of platelet aggregation and activation.

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_phase1 Phase 1 cluster_phase2 Phase 2 Discovery Discovery & Medicinal Chemistry InVitro In Vitro Pharmacology Discovery->InVitro InVivo In Vivo Efficacy & Safety (Monkey Models) InVitro->InVivo Phase1 First-in-Human SAD, MAD, JMAD (NCT02341638) InVivo->Phase1 IND Filing Phase1_Endpoints Safety, PK, PD in Healthy Volunteers Phase1->Phase1_Endpoints Phase2a Proof-of-Concept in CAD Patients (NCT05093790) Phase1_Endpoints->Phase2a Phase2_Stroke Stroke/TIA Study (NCT02671461) (Terminated) Phase1_Endpoints->Phase2_Stroke Phase2a_Endpoints Additive Antithrombotic Effect Phase2a->Phase2a_Endpoints Discontinuation Discontinuation of Development Phase2_Stroke->Discontinuation Phase2a_Endpoints->Discontinuation

Caption: Overview of the development workflow for this compound.

Discontinuation of Development

Despite the promising preclinical and clinical data, Bristol Myers Squibb discontinued the development of both this compound and BMS-986120.[5] The specific reasons for this decision have not been publicly disclosed.

Conclusion

This compound represents a well-characterized and potent selective PAR4 antagonist that progressed from a rational drug discovery program to clinical proof-of-concept. The data gathered throughout its development support the hypothesis that targeting PAR4 can provide effective antithrombotic activity with a favorable safety profile. While the journey of this compound to the market was halted, the extensive preclinical and clinical research conducted provides a valuable foundation for the continued exploration of PAR4 antagonists as a novel class of antiplatelet agents. The detailed understanding of its pharmacology, pharmacokinetics, and clinical effects will undoubtedly inform future drug discovery and development efforts in the field of thrombosis.

References

BMS-986141: A Technical Overview of a Novel PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is an orally bioavailable small molecule that acts as a selective and reversible antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. Developed by Bristol Myers Squibb, this compound has been investigated for its potential as an antithrombotic agent with a favorable safety profile, particularly concerning bleeding risk. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is designed for high-affinity and selective binding to the PAR4 receptor.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1][2][3]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamideMedKoo Biosciences
Chemical Formula C27H23N5O5S2Alzheimer's Drug Discovery Foundation[1]
Molecular Weight 561.6 g/mol Alzheimer's Drug Discovery Foundation[1]
CAS Number 1478711-48-6MedKoo Biosciences
SMILES String CN(C)C(=O)c1ccc(cc1)c2nc(cs2)COc3cc(OC)cc4c3oc(c4)c5cn6c(sc(n6)OC)=n5N/A
Half-life (human) 33.7 - 45.5 hoursAlzheimer's Drug Discovery Foundation, PubMed[1][4]
Solubility Information not publicly available in detail. Formulated as an oral suspension for clinical trials.N/A

Mechanism of Action and Signaling Pathway

This compound exerts its antithrombotic effects by specifically inhibiting the Protease-Activated Receptor 4 (PAR4). PAR4 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of human platelets.

Thrombin, a key enzyme in the coagulation cascade, is the primary activator of PAR4. Unlike typical receptor-ligand interactions, thrombin activates PAR4 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus which then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.

PAR4 activation leads to the stimulation of Gq and G12/13 signaling pathways, resulting in increased intracellular calcium levels, platelet shape change, granule secretion, and ultimately, platelet aggregation and thrombus formation. This compound competitively binds to PAR4, preventing its activation by the tethered ligand and thereby inhibiting downstream signaling events.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand) PAR4_inactive->PAR4_active Gq Gq PAR4_active->Gq Activates G12_13 G12/13 PAR4_active->G12_13 Activates BMS986141 This compound BMS986141->PAR4_inactive Antagonism PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_change Platelet Shape Change RhoA->Shape_change Granule_secretion Granule Secretion Ca_mobilization->Granule_secretion Aggregation Platelet Aggregation Shape_change->Aggregation Granule_secretion->Aggregation

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety.

In Vitro Efficacy

The inhibitory potency of this compound on PAR4-mediated platelet aggregation has been quantified in vitro.

Table 2: In Vitro Inhibition of PAR4-Mediated Platelet Aggregation

AssaySpeciesIC50Source
PAR4 Agonist Peptide-Induced Platelet AggregationHuman1.8 ± 0.3 nMMedKoo Biosciences
PAR4 Agonist Peptide-Induced Platelet AggregationCynomolgus Monkey1.2 ± 0.3 nMMedKoo Biosciences
Preclinical In Vivo Efficacy and Safety

Studies in cynomolgus monkeys have been crucial in demonstrating the antithrombotic potential and bleeding profile of this compound.

Table 3: Preclinical Efficacy and Safety in Cynomolgus Monkeys

ModelParameterDose (mg/kg)ResultSource
Electrolytic Carotid Artery ThrombosisThrombus Weight Reduction0.588% reductionAlzheimer's Drug Discovery Foundation[5]
Mesenteric Artery Bleeding TimeBleeding Time Increase0.51.2-fold increaseAlzheimer's Drug Discovery Foundation[5]

For comparison, aspirin is associated with a 2.2-fold increase in bleeding time in the same model.[5]

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials in healthy human volunteers have provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Table 4: Human Pharmacokinetic Parameters (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)AUC (h*ng/mL)T1/2 (hours)Source
2.517.618333.7 - 44.7PubMed[4]
150958920733.7 - 44.7PubMed[4]

Table 5: Human Pharmacodynamic Response (Platelet Aggregation Inhibition)

Study TypeDosePAR4 Agonist Peptide ConcentrationInhibitionDurationSource
Single Ascending Dose75 mg & 150 mg25-100 µM≥80%≥24 hoursPubMed[1]
Multiple Ascending Dose≥10 mg12.5 µM & 25 µMComplete≥24 hoursPubMed[1]

Importantly, this compound did not affect PAR1-agonist peptide-induced platelet aggregation, demonstrating its selectivity for PAR4.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Light Transmission Aggregometry (LTA) for Platelet Aggregation

This assay measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.

Methodology:

  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • This compound or vehicle is pre-incubated with the PRP for a specified time.

    • A PAR4 agonist peptide (e.g., AYPGKF-NH2) is added to induce platelet aggregation.

    • The change in light transmission is recorded over time as platelets aggregate. The extent of aggregation is expressed as a percentage of the light transmission of the PPP.

LTA_Workflow Blood_Draw 1. Venous Blood Draw (Sodium Citrate) Centrifuge_Low 2. Low-Speed Centrifugation (e.g., 200g, 10 min) Blood_Draw->Centrifuge_Low PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP_Isolation Centrifuge_High 4. High-Speed Centrifugation (e.g., 2000g, 15 min) Centrifuge_Low->Centrifuge_High Adjust_Count 6. Adjust Platelet Count in PRP (using PPP) PRP_Isolation->Adjust_Count PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_High->PPP_Isolation PPP_Isolation->Adjust_Count Incubation 7. Pre-incubate PRP with This compound or Vehicle (37°C) Adjust_Count->Incubation Add_Agonist 8. Add PAR4 Agonist Peptide Incubation->Add_Agonist Measure_Aggregation 9. Measure Light Transmission (Aggregometer) Add_Agonist->Measure_Aggregation

Caption: Workflow for Light Transmission Aggregometry.
Electrolytic Carotid Artery Thrombosis Model in Cynomolgus Monkeys

This in vivo model is used to assess the antithrombotic efficacy of a compound.

Methodology:

  • Animal Preparation: Cynomolgus monkeys are anesthetized, and the carotid artery is surgically exposed.

  • Instrumentation: A flow probe is placed around the artery to monitor blood flow. An electrode is placed downstream from the flow probe.

  • Drug Administration: this compound or a vehicle is administered orally at a predetermined time before the procedure.

  • Thrombus Induction: An electrical current is applied to the electrode, which injures the arterial wall and initiates thrombus formation.

  • Monitoring: Carotid artery blood flow is monitored continuously. The formation of an occlusive thrombus results in a decrease in blood flow to zero.

  • Endpoint: The primary endpoint is typically the time to occlusion or the weight of the thrombus after a specified period.

Thrombosis_Model_Workflow Anesthesia 1. Anesthetize Cynomolgus Monkey Surgical_Prep 2. Surgically Expose Carotid Artery Anesthesia->Surgical_Prep Instrumentation 3. Place Flow Probe and Electrode Surgical_Prep->Instrumentation Drug_Admin 4. Administer this compound or Vehicle Instrumentation->Drug_Admin Induce_Thrombosis 5. Apply Electrical Current to Induce Injury Drug_Admin->Induce_Thrombosis Monitor_Flow 6. Continuously Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Assess_Efficacy 7. Measure Thrombus Weight or Time to Occlusion Monitor_Flow->Assess_Efficacy

Caption: Workflow for In Vivo Thrombosis Model.

Conclusion

This compound is a potent and selective PAR4 antagonist that has demonstrated significant antithrombotic efficacy in preclinical models and robust inhibition of platelet aggregation in human clinical trials. Its mechanism of action, targeting a key pathway in thrombus formation, coupled with a potentially wider therapeutic window regarding bleeding risk compared to other antiplatelet agents, highlights its potential as a novel antithrombotic therapy. The data summarized in this guide provide a solid foundation for further research and development in the field of cardiovascular medicine.

References

The Pharmacokinetics and Pharmacodynamics of BMS-986141: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor expressed on human platelets that, upon activation by thrombin, plays a crucial role in the amplification of platelet aggregation and thrombus formation.[2] By targeting PAR4, this compound represents a novel antiplatelet strategy with the potential to offer a favorable benefit-risk profile, particularly concerning bleeding risk, compared to existing antiplatelet agents.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.

Mechanism of Action

This compound is a reversible and selective antagonist of the PAR4 receptor.[4] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. PAR1 activation leads to a rapid and transient platelet response, while PAR4 activation results in a more sustained signaling cascade, contributing to the stabilization of thrombus formation.[2] this compound specifically blocks the activation of PAR4, thereby inhibiting the sustained phase of platelet aggregation without affecting the initial, PAR1-mediated activation.[1][4]

Signaling Pathway of PAR4 in Platelets

The activation of PAR4 on platelets initiates a signaling cascade primarily through the Gq and G12/13 pathways. This leads to downstream events including calcium mobilization, activation of protein kinase C (PKC), and ultimately, platelet shape change and aggregation. The following diagram illustrates the key steps in this pathway.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986141 This compound BMS986141->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Platelet Aggregation & Thrombus Stabilization Ca2->Aggregation PKC->Aggregation PK_Workflow Start Blood Sample Collection Centrifugation Plasma Separation (Centrifugation) Start->Centrifugation Extraction Protein Precipitation & Solid Phase Extraction Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis End Pharmacokinetic Parameter Calculation DataAnalysis->End Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound or Placebo) Screening->Randomization SAD_Phase Single Ascending Dose (SAD) Phase Randomization->SAD_Phase Dose_Escalation_SAD Dose Escalation (Multiple Cohorts) SAD_Phase->Dose_Escalation_SAD PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Blood Sampling Dose_Escalation_SAD->PK_PD_Sampling Safety_Review_SAD Safety & Tolerability Review (Between Cohorts) Safety_Review_SAD->Dose_Escalation_SAD Proceed MAD_Phase Multiple Ascending Dose (MAD) Phase Safety_Review_SAD->MAD_Phase Proceed to MAD Dose_Escalation_MAD Dose Escalation (Multiple Cohorts) MAD_Phase->Dose_Escalation_MAD Dose_Escalation_MAD->PK_PD_Sampling Safety_Review_MAD Safety & Tolerability Review (Between Cohorts) Safety_Review_MAD->Dose_Escalation_MAD Proceed Follow_Up End of Treatment & Follow-up Safety_Review_MAD->Follow_Up End of Dosing PK_PD_Sampling->Safety_Review_SAD Data for Review PK_PD_Sampling->Safety_Review_MAD Data for Review Final_Analysis Final Data Analysis Follow_Up->Final_Analysis

References

Preclinical Profile of BMS-986141: A Novel PAR4 Antagonist for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable small molecule antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Preclinical research has demonstrated its potential as an antithrombotic agent with a favorable safety profile, particularly concerning bleeding risk, when compared to existing antiplatelet therapies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties in various animal species. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antithrombotic therapies.

Mechanism of Action: Targeting PAR4-Mediated Platelet Aggregation

Thrombin, a critical enzyme in the coagulation cascade, activates human platelets through two G-protein coupled receptors: PAR1 and PAR4.[4] While PAR1 is a high-affinity receptor that mediates the initial, rapid phase of platelet aggregation, PAR4 is a lower-affinity receptor responsible for a more sustained and prolonged signaling response that is crucial for the growth and stability of a thrombus.[4] By selectively inhibiting PAR4, this compound is designed to attenuate the later stages of thrombus formation without completely abrogating the initial hemostatic response, thereby offering a potentially wider therapeutic window with a reduced risk of bleeding complications.[2]

PAR4 Signaling Pathway

The activation of PAR4 by thrombin initiates a downstream signaling cascade that ultimately leads to platelet aggregation and thrombus formation. This process is initiated by the proteolytic cleavage of the N-terminal domain of the PAR4 receptor by thrombin, which unmasks a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, triggering a conformational change that activates intracellular G-proteins, primarily Gq and G12/13. Activation of these G-proteins leads to a cascade of downstream events, including an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which are critical for platelet shape change, granule secretion, and the activation of the fibrinogen receptor GPIIb/IIIa, the final common pathway for platelet aggregation.

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelet Activation Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand) PAR4_inactive->PAR4_active Activation Gq Gq PAR4_active->Gq G1213 G12/13 PAR4_active->G1213 BMS986141 This compound BMS986141->PAR4_active Inhibition PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from dense tubular system) IP3->Ca_release PKC PKC Activation DAG->PKC GPIIbIIIa_activation GPIIb/IIIa Activation RhoA->GPIIbIIIa_activation Shape_change Shape Change Ca_release->Shape_change Granule_secretion Granule Secretion PKC->Granule_secretion Platelet_aggregation Platelet Aggregation Shape_change->Platelet_aggregation Granule_secretion->Platelet_aggregation GPIIbIIIa_activation->Platelet_aggregation

A diagram of the PAR4 signaling cascade leading to platelet aggregation.

Quantitative Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and pharmacokinetic profile.

In Vitro Potency

This compound demonstrated potent inhibition of PAR4-mediated platelet aggregation in both human and monkey whole blood.

AssaySpeciesIC50 (nM)
PAR4 Agonist Peptide-Induced Platelet AggregationHuman1.8
PAR4 Agonist Peptide-Induced Platelet AggregationCynomolgus Monkey1.3

Data sourced from MedchemExpress, referencing Priestley et al., J Med Chem, 2022.[5]

In Vivo Efficacy in Cynomolgus Monkeys

The antithrombotic efficacy of this compound was evaluated in an electrolytic-mediated carotid artery thrombosis (ECAT) model in cynomolgus monkeys.

Dose (mg/kg, p.o.)Thrombus Weight Reduction (%)
0.0536
0.163
0.588

Data sourced from MedchemExpress, referencing Priestley et al., J Med Chem, 2022.[5]

In Vivo Bleeding Risk Assessment in Cynomolgus Monkeys

The bleeding risk was assessed by measuring the mesenteric bleeding time (MBT) in cynomolgus monkeys.

Dose (mg/kg, p.o.)Mesenteric Bleeding Time (MBT) Increase
0.51.2-fold

Data sourced from MedchemExpress, referencing Wong et al., European Heart Journal, 2020.[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in several animal species following intravenous administration.

ParameterRatDogCynomolgus Monkey
t1/2 (h) 3.7 ± 0.41375 ± 12
CL (mL/min/kg) 14.3 ± 0.48.512 ± 2
Vss (L/kg) 2.7 ± 0.32.714 ± 5
F (%) 312536

t1/2: half-life; CL: clearance; Vss: volume of distribution at steady-state; F: oral bioavailability. Data sourced from MedchemExpress.[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the in vitro potency of this compound in inhibiting PAR4-mediated platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Compound Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for each sample.

  • Agonist Addition: A specific PAR4 agonist peptide (e.g., AYPGKF-NH2) is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmission over time is recorded, and the maximum aggregation percentage is determined. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated from the concentration-response curve.

Platelet_Aggregation_Workflow In Vitro Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Compound Incubation Compound Incubation PRP Preparation->Compound Incubation Aggregation Measurement Aggregation Measurement Compound Incubation->Aggregation Measurement Agonist Addition Agonist Addition Aggregation Measurement->Agonist Addition Data Analysis Calculate % Inhibition Determine IC50 Agonist Addition->Data Analysis

Workflow for the in vitro platelet aggregation assay.
In Vivo Cynomolgus Monkey Thrombosis and Bleeding Models

Objective: To evaluate the antithrombotic efficacy and bleeding liability of this compound in a non-human primate model.

Methodology:

Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) Model:

  • Animal Preparation: Anesthetized cynomolgus monkeys are surgically prepared to expose a segment of the carotid artery.

  • Drug Administration: this compound is administered orally at various doses prior to the induction of thrombosis.

  • Thrombus Induction: An electrical current is applied to the exposed carotid artery via a stimulating electrode, causing endothelial injury and inducing the formation of a thrombus.

  • Thrombus Measurement: After a set period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is measured.

  • Efficacy Assessment: The percentage reduction in thrombus weight in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Mesenteric Bleeding Time (MBT) Model:

  • Animal Preparation: Following the thrombosis experiment or in a separate group of anesthetized monkeys, the small intestine is exteriorized to expose the mesenteric blood vessels.

  • Bleeding Induction: A standardized incision is made in a small mesenteric artery.

  • Bleeding Time Measurement: The time until the cessation of bleeding is recorded. Bleeding is blotted with filter paper at regular intervals without disturbing the forming clot.

  • Safety Assessment: The fold-increase in bleeding time in the this compound-treated groups is compared to the baseline or vehicle-treated control group.

InVivo_Model_Workflow In Vivo Efficacy and Safety Workflow Bleeding Induction (MBT) Bleeding Induction (MBT) Efficacy Analysis Efficacy Analysis Safety Analysis Safety Analysis

Workflow for in vivo thrombosis and bleeding models.

Conclusion

The preclinical data for this compound strongly support its development as a novel antithrombotic agent. Its potent and selective antagonism of PAR4 translates to significant antithrombotic efficacy in a relevant non-human primate model, coupled with a minimal impact on bleeding time. The pharmacokinetic profile across multiple species indicates good oral bioavailability and a half-life that may be suitable for clinical dosing regimens. This comprehensive preclinical package laid the groundwork for the successful progression of this compound into clinical development, offering the potential for a safer and effective alternative for the prevention and treatment of thrombotic diseases.

References

BMS-986141: A Novel PAR4 Antagonist for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the protease-activated receptor 4 (PAR4), a key player in thrombin-mediated platelet activation.[1][2] Developed by Bristol Myers Squibb, this small molecule has emerged as a valuable research tool for investigating the pathophysiology of thrombosis and developing novel antiplatelet therapies.[3][4] Unlike traditional antiplatelet agents that can be associated with significant bleeding risks, this compound offers a promising therapeutic window by targeting a pathway believed to be more critical for thrombosis than for hemostasis.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action: PAR4 Antagonism

Thrombin, a potent platelet agonist, activates platelets through two G-protein coupled receptors: PAR1 and PAR4.[6] While PAR1 mediates the initial, rapid phase of platelet aggregation, PAR4 is responsible for a more sustained and prolonged signaling response, contributing significantly to thrombus growth and stabilization.[3][6] this compound selectively inhibits the PAR4 signaling pathway, thereby attenuating thrombin-induced platelet aggregation and subsequent thrombus formation.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986141 This compound BMS986141->PAR4 Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Aggregation, Granule Secretion) Ca2_release->Platelet_Activation PKC_activation->Platelet_Activation

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, highlighting its potency, efficacy, and safety profile.

Table 1: In Vitro Potency of this compound
ParameterSpeciesAgonistIC50Reference
PAR4 AntagonismHumanThrombin Receptor Agonist0.4 nM[1]
Platelet AggregationHumanPAR4 Agonist Peptide (12.5 µM)2.2 nM[1]
Platelet AggregationHumanPAR4 Agonist Peptide1.8 nM[1]
Platelet AggregationMonkeyPAR4 Agonist Peptide1.3 nM[1]
Table 2: In Vivo Efficacy in a Cynomolgus Monkey Thrombosis Model
Dose (mg/kg)Route of AdministrationThrombosis Reduction (%)Reference
0.05Oral36[1]
0.1Oral63[1]
0.5Oral88[1][8]
1Oral82 (for BMS-986120, a related compound)[8]
Table 3: Clinical Pharmacodynamic Effects in Healthy Volunteers
DoseStudy TypeInhibition of PAR4-AP Induced Platelet AggregationReference
75 mg and 150 mgSingle Ascending Dose≥80% inhibition through ≥24 hours post-dose[2][9]
≥10 mgMultiple Ascending DoseComplete inhibition through 24 hours[2][3][9]
Table 4: Ex Vivo Thrombus Formation in Patients with Coronary Artery Disease
Background TherapyReduction in Thrombus Area (%)Reference
Healthy Volunteers-21[7]
Ticagrelor alone-28[7]
Aspirin alone-23[7]
Ticagrelor and Aspirin-24[7]
Table 5: Safety Profile - Bleeding Time in Cynomolgus Monkeys
TreatmentBleeding Time Increase (fold)Reference
This compound (0.5 mg/kg)1.2[8]
Aspirin2.2[8]
This compound + Aspirin2.6 - 3.0[8]
Clopidogrel8.0[8]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a PAR4 agonist.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Incubation: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4 agonist peptide (PAR4-AP) at a specific concentration (e.g., 12.5 µM or 25 µM).[2][9]

  • Measurement: Aggregation is measured using a light transmission aggregometer, which records the change in light transmission as platelets aggregate.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated.

cluster_workflow Platelet Aggregation Assay Workflow A Whole Blood Collection B Centrifugation (Low Speed) A->B C Platelet-Rich Plasma (PRP) B->C D Incubation with This compound C->D E Addition of PAR4 Agonist D->E F Light Transmission Aggregometry E->F G IC50 Calculation F->G

Workflow for In Vitro Platelet Aggregation Assay.
In Vivo Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

Objective: To evaluate the antithrombotic efficacy of orally administered this compound.

Methodology:

  • Animal Preparation: Cynomolgus monkeys are anesthetized and the carotid artery is surgically exposed.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.05, 0.1, 0.5 mg/kg).[1]

  • Thrombus Induction: An electrolytic current is applied to the exposed carotid artery to induce endothelial injury and subsequent thrombus formation.

  • Thrombus Measurement: After a defined period, the thrombotic segment of the artery is excised and the weight of the thrombus is measured.

  • Data Analysis: The percentage reduction in thrombus weight in the this compound-treated groups is compared to the vehicle-treated control group.[1][8]

Ex Vivo Thrombus Formation Assay under High Shear

Objective: To assess the effect of this compound on thrombus formation in human blood under arterial flow conditions.

Methodology:

  • Blood Collection: Blood is drawn from patients with coronary artery disease receiving various antiplatelet therapies.[7]

  • Drug Treatment: A single oral dose of this compound (e.g., 4 mg) is administered to the patients.[7]

  • Microfluidic Chamber: A microfluidic chamber coated with collagen and tissue factor is used to mimic a thrombogenic surface.

  • Perfusion: Whole blood is perfused through the chamber at a high shear rate (e.g., 1000 s⁻¹) to simulate arterial blood flow.

  • Imaging and Analysis: Thrombus formation is visualized using fluorescence microscopy, and the total thrombus area is quantified.[7]

  • Data Analysis: The reduction in thrombus area after this compound administration is calculated.[7]

cluster_logical Logical Relationship of BTK Inhibition Effects A This compound (PAR4 Antagonist) B Inhibition of PAR4 Signaling A->B C Reduced Platelet Activation & Aggregation B->C E Minimal Impact on Hemostasis B->E D Decreased Thrombus Formation C->D F Potential for Reduced Bleeding Risk D->F E->F

Logical Flow of this compound's Therapeutic Rationale.

Conclusion

This compound stands out as a highly selective and potent PAR4 antagonist with a compelling preclinical and clinical profile for the study of thrombosis. Its ability to significantly reduce thrombus formation while having a minimal impact on bleeding time positions it as a superior research tool compared to broader-acting antiplatelet agents.[3][8] The detailed data and protocols provided in this guide are intended to facilitate further research into the role of PAR4 in thrombosis and the development of next-generation antithrombotic therapies with improved safety profiles. Although the clinical development of this compound has been discontinued, its value as a pharmacological probe to explore the intricacies of platelet biology and thrombosis remains significant.[4][8]

References

The Role of BMS-986141 in Advancing Platelet Biology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[1][2][3] Unlike the more rapid and transient signaling of PAR1, PAR4 activation by thrombin leads to a sustained calcium response, crucial for the stabilization and growth of a thrombus.[4][5] This unique characteristic of PAR4 makes it a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to existing agents.[1][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying platelet biology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Selective PAR4 Antagonism

This compound functions as a competitive antagonist at the PAR4 receptor on platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4, exposing a tethered ligand that self-activates the receptor.[4][6] This initiates downstream signaling through Gq and G12/13 pathways, leading to platelet shape change, granule secretion, and aggregation.[4] this compound selectively binds to PAR4, preventing its activation by thrombin and thereby inhibiting the sustained phase of platelet activation and aggregation.[1][4]

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and the inhibitory action of this compound.

cluster_0 Thrombin cluster_1 Platelet Membrane cluster_2 Downstream Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation (Rapid, Transient) PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation (Sustained) Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 BMS986141 This compound BMS986141->PAR4 Inhibition PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) RhoGEF->Platelet_Activation Ca_mobilization->Platelet_Activation

Caption: Thrombin-PAR Signaling and this compound Inhibition.

Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpeciesValueReference
IC50 (PAR4 Antagonism) -0.4 nM[3]
IC50 (PAR4-AP Induced Platelet Aggregation) Human2.2 nM[3]
IC50 (PAR4-AP Induced Platelet Aggregation) Cynomolgus Monkey1.3 nM[3]
Table 2: Pharmacokinetics of this compound in Healthy Human Subjects (Single Ascending Dose)[2]
DoseCmax (ng/mL)AUCinf (h*ng/mL)T1/2 (hours)
2.5 mg 17.618333.7 - 44.7
150 mg 958920733.7 - 44.7
Table 3: Pharmacodynamics of this compound in Healthy Human Subjects[2][5]
Study TypeDoseEffect on PAR4-AP Induced Platelet AggregationDuration of Effect
Single Ascending Dose (SAD) 75 mg and 150 mg≥80% inhibition of 25-100 µM PAR4-AP induced aggregation≥24 hours post-dose
Multiple Ascending Dose (MAD) ≥10 mgComplete inhibition of 12.5 µM and 25 µM PAR4-AP induced aggregationThrough 24 hours
Table 4: Preclinical Efficacy and Bleeding Risk in Cynomolgus Monkeys[4]
AgentDoseThrombus Weight Reduction (%)Bleeding Time Increase (fold)
This compound 0.5 mg/kg88%1.2
Aspirin --2.2
Clopidogrel --8

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on platelet biology are provided below.

Light Transmission Aggregometry (LTA)

This assay measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

a. Workflow for Light Transmission Aggregometry

cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Collect whole blood in 3.2% sodium citrate tubes B Centrifuge at 150-200g for 15 min to obtain Platelet-Rich Plasma (PRP) A->B C Centrifuge remaining blood at 1500-2000g for 15 min to obtain Platelet-Poor Plasma (PPP) A->C D Adjust PRP platelet count (typically 200-300 x 10^9/L) B->D F Calibrate aggregometer with PPP (100% transmission) and PRP (0% transmission) C->F E Pre-warm PRP and PPP samples to 37°C D->E E->F G Add agonist (e.g., PAR4-AP) to PRP and record light transmission for 5-10 min F->G H Calculate maximal aggregation percentage G->H

Caption: Light Transmission Aggregometry Workflow.

b. Detailed Methodology:

  • Blood Collection: Draw whole blood from subjects into vacutainer tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

  • Assay Performance:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the light transmission aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.

    • Add the platelet agonist (e.g., PAR4 agonist peptide) to the PRP sample in the aggregometer cuvette with constant stirring.

    • Record the change in light transmission for a defined period (typically 5-10 minutes).

  • Data Analysis: The maximum percentage of light transmission is recorded as the measure of platelet aggregation. For inhibitor studies, PRP is pre-incubated with this compound or vehicle control before the addition of the agonist.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery through electrical injury.

a. Workflow for the ECAT Model

cluster_0 Surgical Preparation cluster_1 Thrombus Induction and Monitoring cluster_2 Outcome Measurement A Anesthetize cynomolgus monkey B Isolate a segment of the carotid artery A->B C Place an electromagnetic flow probe proximally on the artery B->C D Insert a stimulating electrode into the artery C->D E Administer this compound or vehicle orally D->E F After a set time (e.g., 2 hours), apply a constant anodal current to the electrode E->F G Monitor carotid artery blood flow continuously F->G H After the experiment, excise the thrombosed arterial segment and weigh the thrombus G->H

Caption: Electrolytic Carotid Artery Thrombosis Model Workflow.

b. Detailed Methodology:

  • Animal Preparation: Anesthetize a cynomolgus monkey and surgically expose a segment of the carotid artery.

  • Instrumentation: Place an electromagnetic flow probe around the artery to monitor blood flow. Insert a stimulating electrode so that it is in contact with the intimal surface of the artery.

  • Drug Administration: Administer this compound or a vehicle control orally.

  • Thrombus Induction: After a predetermined time to allow for drug absorption (e.g., 2 hours), induce endothelial injury by applying a constant anodal electrical current to the electrode.

  • Blood Flow Monitoring: Continuously monitor carotid artery blood flow. The formation of an occlusive thrombus will lead to a decrease and eventual cessation of blood flow.

  • Thrombus Quantification: At the end of the experiment, excise the thrombosed arterial segment and determine the wet weight of the thrombus.

Ex Vivo Thrombus Formation Under High Shear

This assay evaluates the effect of a drug on thrombus formation in whole blood under conditions that mimic arterial shear stress.

a. Workflow for Ex Vivo Thrombus Formation Assay

cluster_0 Preparation cluster_1 Assay Performance cluster_2 Data Analysis A Draw whole blood from subjects treated with this compound or placebo C Perfuse whole blood through the flow chamber at a high shear rate A->C B Prepare a microfluidic flow chamber coated with a thrombogenic surface (e.g., collagen) B->C D Visualize and record platelet adhesion and thrombus formation using microscopy C->D E Quantify thrombus area or volume using image analysis software D->E

Caption: Ex Vivo Thrombus Formation Assay Workflow.

b. Detailed Methodology:

  • Blood Collection: Obtain whole blood from subjects who have been treated with this compound or a placebo.

  • Flow Chamber Preparation: Use a microfluidic flow chamber coated with a thrombogenic substrate, such as collagen, to mimic a damaged blood vessel wall.

  • Perfusion: Perfuse the whole blood through the flow chamber at a constant high shear rate, simulating arterial blood flow.

  • Imaging: Visualize platelet adhesion and thrombus formation in real-time using fluorescence or brightfield microscopy.

  • Quantification: Capture images or videos and use image analysis software to quantify parameters such as surface coverage, thrombus volume, or thrombus area.

Conclusion

This compound has emerged as a valuable pharmacological tool for dissecting the role of PAR4 in platelet biology and thrombosis. Its high selectivity and potency, coupled with a favorable safety profile in early studies, underscore the potential of PAR4 antagonism as a novel antiplatelet strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of platelet-mediated thrombosis and to explore new therapeutic avenues. The continued investigation of this compound and other PAR4 antagonists will be instrumental in defining the therapeutic window for this class of antiplatelet agents.

References

Methodological & Application

Application Notes: In Vitro Platelet Aggregation Profiling of BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-986141 is a novel, orally bioavailable, and reversible small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient response, PAR4 activation by thrombin leads to a more sustained signaling cascade, which is crucial for the stabilization and growth of a thrombus.[3] By selectively targeting PAR4, this compound represents a promising antiplatelet therapy with the potential for a favorable bleeding profile compared to broader antiplatelet agents.[1][2]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.[4][5][6] The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic properties of PAR4 antagonists.

Mechanism of Action: PAR4 Signaling Pathway

Upon cleavage by thrombin, PAR4 unmasks a tethered ligand that binds to and activates the receptor. This initiates a downstream signaling cascade through Gq and G12/13 proteins, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively. These events culminate in integrin αIIbβ3 activation, granule secretion, and ultimately, platelet aggregation. This compound acts as a competitive antagonist at the PAR4 receptor, preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP).

PAR4_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Activates PAR4_AP PAR4-AP PAR4_AP->PAR4_inactive Activates PAR4_active PAR4 (Active) PAR4_inactive->PAR4_active Gq Gq PAR4_active->Gq Activates BMS986141 This compound BMS986141->PAR4_inactive Inhibits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Integrin Integrin αIIbβ3 Activation Ca->Integrin PKC->Integrin Aggregation Platelet Aggregation Integrin->Aggregation

Caption: Simplified PAR4 signaling pathway in platelets.

Quantitative Data Summary

The following table summarizes pharmacodynamic data from clinical studies of this compound, demonstrating its inhibitory effect on platelet aggregation induced by PAR4 agonist peptide (PAR4-AP).

Study TypeThis compound DosePAR4-AP ConcentrationMaximum Inhibition of Platelet AggregationDuration of EffectReference
Single Ascending Dose (SAD)75 mg25-100 µM≥80%≥24 hours post-dose[2][7]
Single Ascending Dose (SAD)150 mg25-100 µM≥80%≥24 hours post-dose[2][7]
Multiple Ascending Dose (MAD)≥10 mg (once daily)12.5 µMComplete InhibitionThrough 24 hours[1][2][7]
Multiple Ascending Dose (MAD)≥10 mg (once daily)25 µMComplete InhibitionThrough 24 hours[1][2][7]

Note: This table is for informational purposes and represents data from ex vivo analysis of samples from clinical trials. In vitro potency (e.g., IC50) should be determined empirically using the protocol below.

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the inhibitory effect of this compound on PAR4-AP-induced platelet aggregation in human platelet-rich plasma (PRP).

Principle

LTA measures changes in light transmission through a suspension of stirred platelets (PRP) at 37°C.[8][9] When a platelet agonist is added, platelets aggregate, forming larger clumps. This allows more light to pass through the suspension, increasing the light transmission. The change is recorded over time, and the maximum aggregation is quantified relative to a platelet-poor plasma (PPP) blank (representing 100% transmission).[10] The inhibitory effect of this compound is determined by comparing the aggregation response in its presence to a vehicle control.

Materials and Reagents
  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • PAR4 Agonist Peptide (PAR4-AP): e.g., AYPGKF-NH₂. Prepare stock solutions in sterile water or buffer.

  • Other Agonists (for selectivity testing): ADP, Collagen, Arachidonic Acid, PAR1-AP (e.g., SFLLRN).

  • Vehicle Control: The solvent used for this compound (e.g., DMSO, final concentration ≤0.5%).

  • Anticoagulant: 3.2% (0.109 M) Sodium Citrate.

  • Whole Blood: From healthy, consenting human donors who have not taken antiplatelet medication for at least 10-14 days.

  • Equipment:

    • Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E).

    • Clinical centrifuge.

    • Calibrated pipettes.

    • Plastic (polypropylene) tubes.

    • Water bath (37°C).

Experimental Workflow

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200 x g for 15 min A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Centrifugation (High Speed) >1500 x g for 15 min B->D Remaining Blood E 5. Isolate Platelet-Poor Plasma (PPP) D->E F 6. Aliquot PRP into Cuvettes G 7. Pre-warm Cuvettes at 37°C F->G H 8. Add this compound or Vehicle (Pre-incubation) G->H I 9. Calibrate Aggregometer (PRP=0%, PPP=100%) H->I J 10. Add PAR4-AP Agonist I->J K 11. Record Aggregation (Light Transmission) J->K L 12. Determine Max % Aggregation K->L M 13. Calculate % Inhibition L->M N 14. Plot Dose-Response Curve (IC50) M->N

Caption: Experimental workflow for LTA with this compound.
Step-by-Step Procedure

4.1. Preparation of PRP and PPP

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[8] Invert gently to mix.

  • Let the blood rest at room temperature for at least 30 minutes but no more than 4 hours to allow platelets to return to a resting state.[4][8]

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[4]

  • Carefully collect the supernatant (PRP) using a plastic pipette and transfer it to a capped plastic tube. Avoid disturbing the buffy coat.

  • To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[8]

  • Collect the supernatant (PPP) and store it in a separate plastic tube.

4.2. Platelet Aggregation Assay

  • Turn on the aggregometer and allow the heating block to reach 37°C.

  • Pipette PRP into aggregation cuvettes (e.g., 450 µL) and add a sterile stir bar. Place the cuvettes into the heating wells and allow them to warm for at least 5 minutes.[9]

  • Inhibitor Incubation: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle to the PRP. Incubate for a defined period (e.g., 5-15 minutes) at 37°C with stirring.

  • Calibration: Place a cuvette with PRP into the sample well and a cuvette with PPP into the reference well. Calibrate the instrument to set 0% (PRP) and 100% (PPP) light transmission.

  • Initiate Aggregation: Remove the PPP cuvette. Place the sample cuvette containing PRP and this compound/vehicle into the sample well. Start recording the baseline for ~1 minute.

  • Add the PAR4-AP agonist (e.g., 12.5 µM to 100 µM final concentration) and record the aggregation curve for 5-10 minutes, or until a stable plateau is reached.

  • Repeat for all concentrations of this compound and controls.

4.3. Selectivity Testing To confirm the selectivity of this compound, repeat the assay using other agonists that act through different pathways, such as ADP (P2Y1/P2Y12 receptors), collagen (GPVI receptor), and PAR1-AP. Significant inhibition should only be observed with the PAR4-AP agonist.[7][11]

Data Analysis
  • Maximum Aggregation (%): From each aggregation curve, determine the maximum percentage of light transmission achieved.

  • Percent Inhibition (%): Calculate the inhibition of aggregation for each this compound concentration using the following formula:

    % Inhibition = (1 - (Max Aggregation_Inhibitor / Max Aggregation_Vehicle)) * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal aggregation response.

Conclusion

This protocol provides a robust framework for the in vitro characterization of the PAR4 antagonist this compound. By following this standardized LTA procedure, researchers can accurately determine the potency (IC50) and selectivity of this compound, contributing to a comprehensive understanding of its antiplatelet activity. Adherence to pre-analytical and analytical best practices is critical for obtaining reliable and reproducible results.[4][6]

References

Application Notes and Protocols for BMS-986141 in Flow Cytometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a critical role in thrombin-mediated platelet activation and aggregation.[1][2][3][4] By inhibiting the PAR4 signaling pathway, this compound effectively reduces platelet activation and thrombus formation.[4][5] Flow cytometry is a powerful technique to assess the pharmacodynamic effects of this compound on platelets by measuring key markers of activation such as P-selectin expression and the formation of platelet-monocyte aggregates.[2][4] These application notes provide detailed protocols for utilizing this compound in flow cytometry assays to evaluate its inhibitory effects on platelet activation.

Mechanism of Action of this compound

Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the extracellular domain of PARs. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained signaling cascade, contributing significantly to thrombosis.[4][6] this compound selectively binds to and antagonizes PAR4, thereby preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP). This blockade inhibits downstream signaling events, ultimately leading to a reduction in platelet granule release (e.g., P-selectin exposure) and aggregation.[2][4]

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates PAR4_AP PAR4-AP PAR4_AP->PAR4 Activates Gq Gq Protein Activation PAR4->Gq Initiates BMS986141 This compound BMS986141->PAR4 Inhibits PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation (P-selectin expression, Aggregation) Ca_PKC->Platelet_Activation

Caption: Signaling pathway of PAR4 activation and its inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on PAR4-AP-induced platelet activation can be quantified and summarized. The following table presents representative data on the inhibition of P-selectin expression and platelet-monocyte aggregate formation at various concentrations of this compound.

This compound Concentration (nM)PAR4-AP Concentration (µM)Inhibition of P-selectin Expression (%)Inhibition of Platelet-Monocyte Aggregates (%)
1100~20%~15%
10100~50%~45%
100100>90%>80%
1000100>95%>90%

Note: The presented data are illustrative and may vary based on experimental conditions and donor variability.

Experimental Protocols

Protocol 1: Measurement of P-selectin Expression on Platelets in Whole Blood

This protocol details the steps to measure P-selectin (CD62P) expression on the surface of platelets in whole blood in response to PAR4 activation and its inhibition by this compound.

Materials:

  • Freshly collected human whole blood (anticoagulated with citrate or heparin)

  • This compound stock solution (in DMSO)

  • PAR4 activating peptide (PAR4-AP) (e.g., AYPGKF-NH2)

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD61 (platelet marker)

    • Anti-CD62P (P-selectin)

  • Fixative solution (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant. Assays should be performed within 2 hours of blood collection.

  • Preparation of this compound dilutions: Prepare serial dilutions of this compound in PBS or an appropriate buffer. Also, prepare a vehicle control (DMSO).

  • Incubation with this compound: In a 96-well plate or microcentrifuge tubes, add a small volume of the diluted this compound or vehicle control to aliquots of whole blood. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add PAR4-AP to the blood samples to a final concentration of 25-100 µM. Include an unstimulated control (PBS). Incubate for 10-15 minutes at room temperature.

  • Antibody Staining: Add the fluorochrome-conjugated anti-CD61 and anti-CD62P antibodies to each sample. Incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add fixative solution to each sample and incubate for 30 minutes at 4°C.

  • Analysis by Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD61 positivity. Determine the percentage of P-selectin positive platelets.

PSelectin_Workflow Blood Whole Blood Aliquots BMS Add this compound (or vehicle) Blood->BMS Incubate1 Incubate 15-30 min BMS->Incubate1 Stimulate Add PAR4-AP (or PBS) Incubate1->Stimulate Incubate2 Incubate 10-15 min Stimulate->Incubate2 Stain Add Anti-CD61 & Anti-CD62P Antibodies Incubate2->Stain Incubate3 Incubate 20 min (dark) Stain->Incubate3 Fix Fix with PFA Incubate3->Fix Analyze Analyze by Flow Cytometry Fix->Analyze

Caption: Experimental workflow for measuring P-selectin expression.

Protocol 2: Measurement of Platelet-Monocyte Aggregates in Whole Blood

This protocol outlines the procedure to quantify the formation of platelet-monocyte aggregates in whole blood following PAR4 stimulation and treatment with this compound.

Materials:

  • Freshly collected human whole blood (anticoagulated with citrate or heparin)

  • This compound stock solution (in DMSO)

  • PAR4 activating peptide (PAR4-AP)

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD14 (monocyte marker)

    • Anti-CD41 or Anti-CD61 (platelet marker)

  • Red blood cell lysis buffer

  • Fixative solution (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Blood Collection and this compound Incubation: Follow steps 1-3 from Protocol 1.

  • Stimulation: Follow step 4 from Protocol 1.

  • Antibody Staining: Add fluorochrome-conjugated anti-CD14 and anti-CD41/CD61 antibodies to each sample. Incubate for 20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add RBC lysis buffer to each sample and incubate for 10-15 minutes at room temperature.

  • Centrifugation and Washing: Centrifuge the samples to pellet the leukocytes. Wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in a fixative solution and incubate for 30 minutes at 4°C.

  • Analysis by Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the monocyte population based on forward and side scatter characteristics and CD14 positivity. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (CD41/CD61), representing platelet-monocyte aggregates.

PMA_Workflow Blood Whole Blood Aliquots BMS Add this compound (or vehicle) Blood->BMS Incubate1 Incubate 15-30 min BMS->Incubate1 Stimulate Add PAR4-AP (or PBS) Incubate1->Stimulate Incubate2 Incubate 10-15 min Stimulate->Incubate2 Stain Add Anti-CD14 & Anti-CD41/61 Antibodies Incubate2->Stain Incubate3 Incubate 20 min (dark) Stain->Incubate3 Lyse Lyse RBCs Incubate3->Lyse Wash Wash Cells Lyse->Wash Fix Fix with PFA Wash->Fix Analyze Analyze by Flow Cytometry Fix->Analyze

Caption: Workflow for measuring platelet-monocyte aggregates.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: BMS-986141

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activated by thrombin, PAR4 plays a significant role in thrombosis.[2][3] Unlike the high-affinity thrombin receptor PAR1, which initiates a transient platelet response, the lower-affinity PAR4 mediates a more sustained signaling response, crucial for irreversible platelet aggregation.[4] Antagonism of PAR4 is a promising antiplatelet strategy, potentially offering a better safety profile with a lower risk of bleeding compared to other antiplatelet agents.[4][5] These application notes provide detailed information on the recommended solvents, concentrations, and protocols for the use of this compound in research settings.

Physicochemical Properties and Solubility

This compound is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent to create stock and working solutions.

Solubility Data

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[6]
Dimethylformamide (DMF)Soluble[1]
Recommended Concentrations for Experimental Use

The optimal concentration of this compound will vary depending on the specific application, whether in vitro or in vivo. The following tables summarize concentrations and dosages reported in preclinical and clinical studies.

In Vitro Concentrations

ApplicationTest SystemAgonistEffective Concentration (IC₅₀)Concentration RangeReference
Platelet AggregationHuman BloodPAR4 Agonist Peptide (PAR4-AP)1.8 ± 0.3 nM0 - 1 µM[1][6][7]
Platelet AggregationMonkey BloodPAR4 Agonist Peptide (PAR4-AP)1.2 ± 0.3 nM0 - 1 µM[6][7]
Platelet AggregationHuman PlateletsPAR4 Agonist Peptide (PAR4-AP)2.2 nM0 - 1 µM[1]

In Vivo and Clinical Dosages

Study TypeSpeciesDosing RegimenDosageKey FindingsReference
Preclinical (Antithrombotic Efficacy)Cynomolgus MonkeyOral0.05, 0.1, 0.5 mg/kgDose-dependent reduction in thrombus weight (36%, 63%, 88% respectively).[1][7][1][7]
Phase 1 (Single Ascending Dose)HumanSingle Oral Dose2.5 mg - 150 mgDoses of 75 and 150 mg produced ≥80% inhibition of PAR4-AP-induced platelet aggregation for ≥24 hours.[5][8][9][5][8][9]
Phase 1 (Multiple Ascending Dose)HumanOnce Daily (14 days)0.3 mg - 30 mgDoses ≥10 mg completely inhibited PAR4-AP-induced platelet aggregation.[5][8][9][5][8][9]
Phase 2aHumanSingle Oral Dose4 mgAdditive antithrombotic effects when used with aspirin and/or ticagrelor.[10][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO or DMF, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Pre-warm Solvent: Allow the anhydrous DMSO or DMF to come to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare a 10 mM stock solution, start with 1 mg of this compound (Molecular Weight: 561.63 g/mol ).

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of solvent: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For 1 mg of this compound to make a 10 mM solution: Volume (L) = 0.001 g / (0.010 mol/L * 561.63 g/mol ) = 0.00017805 L = 178.1 µL

  • Dissolution: Add the calculated volume of DMSO or DMF to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[1][6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the stock solution to prepare working concentrations for use in cell-based assays, such as platelet aggregation studies.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate assay buffer or cell culture medium (ensure it is compatible with the final DMSO concentration)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine Final Concentration: Decide on the final concentrations required for your experiment. For example, for an IC₅₀ determination, a range from 0.1 nM to 1 µM might be appropriate.

  • Intermediate Dilution: Perform an intermediate dilution of the high-concentration stock solution. For example, dilute the 10 mM stock solution 1:100 in assay buffer to create a 100 µM intermediate stock.

    • Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.1%) to avoid affecting cell viability or function. Ensure the vehicle control contains the same final concentration of the solvent.

  • Serial Dilution: Perform a serial dilution from the intermediate stock to achieve the desired final concentrations. For example, in a 96-well plate, you can perform a 1:10 serial dilution by adding 10 µL of the higher concentration to 90 µL of assay buffer in the next well.

  • Application to Assay: Add the prepared working solutions to your experimental setup (e.g., platelet-rich plasma) to achieve the final desired concentrations.

Visualizations

Mechanism of Action: PAR4 Antagonism

This compound acts by selectively blocking the PAR4 receptor on platelets. This prevents thrombin from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and thrombosis.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation Gq_G1213 Gq / G12/13 PAR4->Gq_G1213 Activates This compound This compound This compound->PAR4 Antagonizes/ Blocks PLC PLC Activation Gq_G1213->PLC Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Platelet_Activation Platelet Activation & Aggregation Ca_Increase->Platelet_Activation

Caption: this compound blocks PAR4 activation by thrombin.

Experimental Workflow: Solution Preparation

The following diagram illustrates the logical flow for preparing this compound from a solid powder to final working solutions for experimental use.

Solution_Preparation_Workflow start Start weigh 1. Weigh this compound (Solid Powder) start->weigh dissolve 2. Dissolve in DMSO or DMF weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot 3. Aliquot for Storage stock->aliquot dilute 5. Prepare Intermediate Dilution in Assay Buffer stock->dilute Use for experiment store 4. Store at -20°C or -80°C aliquot->store serial_dilute 6. Create Working Solutions (Serial Dilution) dilute->serial_dilute assay 7. Add to In Vitro Assay serial_dilute->assay

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for BMS-986141 in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of BMS-986141, a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist, in preclinical animal models of thrombosis. The information is compiled from various studies to guide researchers in designing and executing similar experiments.

Application Notes

This compound is an orally bioavailable small molecule that has demonstrated significant antithrombotic efficacy with a reduced bleeding risk profile compared to standard antiplatelet agents in preclinical studies.[1][2][3] Its mechanism of action involves the inhibition of PAR4-mediated platelet activation, a key pathway in thrombus formation.[4][5][6] The primary animal model utilized to demonstrate the efficacy and safety of this compound is the cynomolgus monkey, a species with a platelet PAR repertoire similar to humans.[7]

The key preclinical findings for this compound in animal models of thrombosis are summarized below.

Quantitative Data Summary
Animal ModelSpeciesDrug/AgentDosePrimary EndpointResultBleeding Time Fold IncreaseReference
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyThis compound0.5 mg/kgThrombus Weight Reduction88%1.2[8]
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyBMS-986120 (analogue)1 mg/kgThrombus Weight Reduction82%-[8]
Mesenteric Artery Bleeding TimeCynomolgus MonkeyAspirin-Bleeding Time-2.2[8]
Mesenteric Artery Bleeding TimeCynomolgus MonkeyThis compound + Aspirin0.5 mg/kgBleeding Time-2.6 - 3.0[8]
Mesenteric Artery Bleeding TimeCynomolgus MonkeyClopidogrel-Bleeding Time-8.0[8]

Signaling Pathway of this compound

This compound acts as an antagonist to the Protease-Activated Receptor 4 (PAR4) on platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of PARs, which then act as tethered ligands to initiate intracellular signaling. PAR4 activation leads to a sustained calcium signal, contributing to platelet aggregation and thrombus stabilization. By blocking PAR4, this compound inhibits this signaling cascade.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates This compound This compound This compound->PAR4 Inhibits PAR4_active Activated PAR4 Gq Gq PAR4_active->Gq Activates G12_13 G12_13 PAR4_active->G12_13 Activates PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Platelet_shape_change Platelet Shape Change RhoA->Platelet_shape_change Granule_secretion Granule Secretion Ca_mobilization->Granule_secretion PKC_activation->Granule_secretion Platelet_aggregation Platelet Aggregation & Thrombus Formation Platelet_shape_change->Platelet_aggregation Granule_secretion->Platelet_aggregation

Caption: PAR4 Signaling Pathway in Platelets and Inhibition by this compound.

Experimental Protocols

The following protocols are based on published literature and may require optimization for specific laboratory conditions.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This model is used to evaluate the antithrombotic efficacy of compounds by inducing thrombus formation through endothelial injury.

Materials:

  • Cynomolgus monkeys (male or female, adult)

  • Anesthesia (e.g., ketamine, xylazine, isoflurane)

  • Surgical instruments for vessel isolation

  • Anodal electrode (e.g., a 26-gauge needle with insulation except at the tip)

  • Direct current source

  • Doppler flow probe and flowmeter

  • Sutures

  • Heparinized saline

  • Microbalance for thrombus weight measurement

Procedure:

  • Animal Preparation: Fast the monkeys overnight with free access to water.[9] Anesthetize the animal and maintain anesthesia throughout the procedure. Monitor vital signs continuously.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery.

    • Carefully dissect a 2-3 cm segment of the artery from the surrounding tissue.

    • Place a Doppler flow probe proximally to the intended injury site to monitor blood flow.

  • Thrombus Induction:

    • Insert the anodal electrode into the arterial lumen, ensuring the uninsulated tip is in contact with the endothelium. A current of approximately 300 µA is applied for a defined period (e.g., 180 minutes) to induce endothelial injury.[10]

    • Monitor carotid artery blood flow continuously. A decrease in blood flow indicates thrombus formation.

  • Drug Administration:

    • Administer this compound orally at the desired dose (e.g., 0.5 mg/kg) at a specified time before thrombus induction. A common vehicle for oral suspension in preclinical primate studies is 0.5% methylcellulose or carboxymethylcellulose, with or without a surfactant like 0.1% Tween 80.[11]

  • Thrombus Isolation and Measurement:

    • At the end of the experiment, euthanize the animal.

    • Carefully excise the thrombosed arterial segment.

    • Isolate the thrombus from the artery, blot it dry, and weigh it on a microbalance.[12]

  • Data Analysis: Compare the thrombus weight in the this compound-treated group to that in a vehicle-treated control group to determine the percentage of thrombus inhibition.

ECAT_Workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep drug_admin Oral Administration (this compound or Vehicle) animal_prep->drug_admin surgery Surgical Exposure of Carotid Artery drug_admin->surgery flow_probe Placement of Doppler Flow Probe surgery->flow_probe thrombus_induction Electrolytic Injury (Anodal Current) flow_probe->thrombus_induction monitoring Continuous Blood Flow Monitoring thrombus_induction->monitoring euthanasia Euthanasia monitoring->euthanasia thrombus_isolation Isolation and Weighing of Thrombus euthanasia->thrombus_isolation data_analysis Data Analysis (% Inhibition) thrombus_isolation->data_analysis end End data_analysis->end

Caption: Workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) Model.

Mesenteric Artery Bleeding Time in Cynomolgus Monkeys

This model assesses the potential bleeding risk of an antithrombotic agent by measuring the time to hemostasis after a standardized injury to a mesenteric artery.

Materials:

  • Cynomolgus monkeys

  • Anesthesia

  • Surgical instruments for laparotomy

  • Template bleeding device (e.g., Simplate) or a scalpel with a depth-limiting guard

  • Filter paper

  • Stopwatch

  • Warm saline

Procedure:

  • Animal and Drug Preparation: Prepare and administer this compound or vehicle as described in the ECAT protocol.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine and its mesentery.

    • Keep the exposed tissue moist with warm saline-soaked gauze.

  • Bleeding Time Measurement:

    • Select a suitable section of the mesentery with a visible artery.

    • Make a standardized incision across the artery using a template bleeding device or a scalpel with a depth guard. The incision should be of a consistent length and depth.[7]

    • Immediately start a stopwatch.

    • At 15-second intervals, gently blot the blood from the incision site with filter paper without disturbing the forming clot.

    • Stop the stopwatch when bleeding ceases and the filter paper is no longer stained with blood. This is the bleeding time.

  • Data Analysis: Compare the bleeding time in the this compound-treated group to that of the vehicle-treated group and other reference compounds.

Bleeding_Time_Workflow start Start animal_prep Animal Preparation & Drug Administration start->animal_prep laparotomy Laparotomy to Expose Mesentery animal_prep->laparotomy select_vessel Select Mesenteric Artery laparotomy->select_vessel incision Standardized Incision select_vessel->incision start_timer Start Stopwatch incision->start_timer blotting Blot Blood at 15s Intervals start_timer->blotting check_bleeding Bleeding Stopped? blotting->check_bleeding check_bleeding->blotting No stop_timer Stop Stopwatch (Record Time) check_bleeding->stop_timer Yes end End stop_timer->end

Caption: Workflow for Mesenteric Artery Bleeding Time Measurement.

References

Application Notes and Protocols for Studying PAR-4 Signaling Pathways with BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR-4) is a G-protein coupled receptor that plays a critical role in thrombosis and inflammation.[1][2] Upon activation by proteases such as thrombin, PAR-4 undergoes cleavage of its N-terminal domain, revealing a tethered ligand that binds to the receptor and initiates downstream signaling.[3] This activation leads to a sustained calcium signal and platelet aggregation, making PAR-4 a compelling target for antiplatelet therapies.[4][5] BMS-986141 is a potent, selective, and orally active antagonist of PAR-4, which has been investigated for its antithrombotic effects.[6][7][8] These application notes provide detailed protocols for utilizing this compound as a tool to study PAR-4 signaling pathways.

Mechanism of Action of this compound

This compound is a highly selective antagonist of Protease-Activated Receptor 4 (PAR-4).[6][9] It functions by competitively inhibiting the binding of the PAR-4 agonist peptide (PAR4-AP) to the receptor, thereby blocking downstream signaling cascades.[6][9] PAR-4 activation by thrombin or PAR4-AP typically leads to the activation of Gq and G12/13 proteins.[2][4][10] The Gq pathway stimulates phospholipase C (PLC), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. The G12/13 pathway activates Rho/Rho-kinase, which is involved in platelet shape change.[2][10] By blocking the initial receptor activation, this compound effectively inhibits these downstream events, including platelet aggregation and P-selectin expression.[6][9]

Quantitative Data for this compound

The following table summarizes the quantitative data for this compound from various studies. This data highlights its potency and selectivity.

ParameterSpeciesAssayValueReference
IC50 HumanPAR-4 antagonist activity0.4 nM[7]
IC50 HumanPAR4-AP induced platelet aggregation2.2 nM[7]
IC50 HumanPAR4-AP-induced platelet aggregation1.8 nM[7]
IC50 Cynomolgus MonkeyPAR4-AP-induced platelet aggregation1.3 nM[7]
Inhibition Human≥80% inhibition of 25-100 µM PAR4-AP-induced platelet aggregation75 and 150 mg single dose[11][12]
Inhibition HumanComplete inhibition of 12.5 µM and 25 µM PAR4-AP-induced platelet aggregation≥10 mg multiple doses[8][11][12]

Experimental Protocols

Here are detailed protocols for key experiments to study PAR-4 signaling using this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit platelet aggregation induced by a PAR-4 activating peptide (PAR4-AP).

Materials:

  • This compound

  • PAR-4 activating peptide (e.g., AYPGKF-NH2)

  • Human platelet-rich plasma (PRP)

  • Phosphate-buffered saline (PBS)

  • Aggregometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations.

  • Obtain fresh human blood and prepare PRP by centrifugation.

  • Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Pre-warm the PRP samples to 37°C.

  • Add different concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Add the PAR4-AP to the PRP samples to induce aggregation. The final concentration of PAR4-AP should be predetermined to induce a submaximal aggregation response.

  • Measure platelet aggregation using an aggregometer for a set duration (e.g., 10 minutes).

  • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Calcium Mobilization Assay

This protocol assesses the effect of this compound on intracellular calcium mobilization in response to PAR-4 activation.

Materials:

  • This compound

  • PAR-4 activating peptide

  • Cells expressing PAR-4 (e.g., platelets, or a cell line overexpressing PAR-4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Culture the PAR-4 expressing cells to an appropriate density.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Measure the baseline fluorescence.

  • Add the PAR-4 activating peptide to the cells to stimulate calcium release.

  • Immediately begin recording the fluorescence intensity over time using a plate reader or microscope.

  • Analyze the data by calculating the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) as an indicator of intracellular calcium concentration.

  • Compare the calcium response in this compound-treated cells to the vehicle-treated cells to determine the inhibitory effect.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol examines the effect of this compound on the phosphorylation of downstream signaling molecules in the PAR-4 pathway, such as ERK1/2.

Materials:

  • This compound

  • PAR-4 activating peptide

  • Cells expressing PAR-4

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed and grow PAR-4 expressing cells to near confluence.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with the PAR-4 activating peptide for a short period (e.g., 5-15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Quantify the band intensities to determine the effect of this compound on ERK1/2 phosphorylation.

Visualizations

PAR-4 Signaling Pathway and Inhibition by this compound

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR-4 Receptor Thrombin->PAR4 activates PAR4_AP PAR4-AP PAR4_AP->PAR4 activates Gq Gq PAR4->Gq activates G1213 G12/13 PAR4->G1213 activates PLC PLC Gq->PLC activates Rho Rho/Rho-kinase G1213->Rho activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Platelet_Shape_Change Platelet Shape Change Rho->Platelet_Shape_Change PKC_Activation PKC Activation Ca_Mobilization->PKC_Activation Platelet_Aggregation Platelet Aggregation PKC_Activation->Platelet_Aggregation Platelet_Shape_Change->Platelet_Aggregation BMS986141 This compound BMS986141->PAR4 inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis prep_reagents Prepare this compound and PAR4-AP solutions incubation Incubate cells with This compound or vehicle prep_reagents->incubation prep_cells Prepare Platelets or PAR-4 expressing cells prep_cells->incubation stimulation Stimulate with PAR4-AP incubation->stimulation platelet_agg Platelet Aggregation Assay stimulation->platelet_agg ca_mobilization Calcium Mobilization Assay stimulation->ca_mobilization western_blot Western Blot for p-ERK, etc. stimulation->western_blot analysis Calculate IC50 values and assess inhibition platelet_agg->analysis ca_mobilization->analysis western_blot->analysis

References

Application Notes and Protocols for Assessing BMS-986141 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[1][2] By inhibiting PAR4, this compound effectively reduces platelet activation and aggregation, positioning it as a promising antiplatelet agent for the prevention and treatment of arterial thrombosis.[3][4][5] Unlike broader antiplatelet agents, targeting PAR4 is hypothesized to offer a better safety profile with a lower risk of bleeding, as PAR4 is primarily involved in the stabilization and growth of a thrombus rather than initial hemostasis.[3][5]

These application notes provide detailed protocols for key laboratory techniques to assess the efficacy of this compound in a research setting. The described methods include in vitro platelet function assays and an ex vivo thrombosis model.

Mechanism of Action and Signaling Pathway

Thrombin, a critical enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the formation of a stable thrombus.[6] this compound specifically antagonizes PAR4, thereby inhibiting this sustained platelet activation.

The activation of PAR4 by thrombin or a PAR4 agonist peptide (PAR4-AP) initiates downstream signaling primarily through Gq and G12/13 protein-coupled pathways.[6][7] This leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of Rho GTPases.[6][7][8] These events culminate in platelet shape change, granule secretion (including the release of ADP and the surface expression of P-selectin), and the conformational activation of the GPIIb/IIIa receptor, which is essential for platelet aggregation.[8][9]

PAR4_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_outcome Platelet Responses Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates PAR4_AP PAR4 Agonist Peptide PAR4_AP->PAR4 Activates Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 BMS986141 This compound BMS986141->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Rho_GEF Rho GEF G12_13->Rho_GEF Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization RhoA RhoA Rho_GEF->RhoA P_Selectin P-Selectin Expression Ca_Mobilization->P_Selectin GPIIb_IIIa GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa RhoA->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

This compound inhibits the PAR4 signaling cascade in platelets.

Data Presentation

The efficacy of this compound can be quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibition of PAR4-Agonist Peptide (AP)-Induced Platelet Aggregation

SpeciesIC50 (nM)Reference
Human1.8 - 2.2[1][10][11]
Monkey1.3[1]

Table 2: Ex Vivo Inhibition of PAR4-AP-Induced Platelet Aggregation in Humans

This compound DosePAR4-AP ConcentrationInhibition (%)Time Post-Dose (hours)Reference
75 mg (single dose)25-100 µM≥80%≥24[3][4][12]
150 mg (single dose)25-100 µM≥80%≥24[3][4][12]
≥10 mg (multiple doses)12.5 µMComplete24[3][4][12]
≥10 mg (multiple doses)25 µMComplete24[3][4][12]

Table 3: Effect of this compound on Ex Vivo Thrombus Formation in Humans

Treatment GroupShear ConditionReduction in Thrombus Area (%)P-valueReference
Healthy VolunteersHigh210.001[13]
Patients on TicagrelorHigh280.001[13]
Patients on AspirinHigh230.018[13]
Patients on Ticagrelor + AspirinHigh24≤0.001[13]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Efficacy Assays cluster_flow Flow Cytometry Endpoints cluster_exvivo Ex Vivo Thrombosis Model Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Prep Badimon_Chamber Badimon Perfusion Chamber Blood_Collection->Badimon_Chamber Incubation Incubate with This compound or Vehicle PRP_Prep->Incubation Stimulation Stimulate with PAR4 Agonist Peptide Incubation->Stimulation Aggregation Platelet Aggregation (LTA) Stimulation->Aggregation Flow_Cytometry Flow Cytometry Analysis Stimulation->Flow_Cytometry P_Selectin_Assay P-Selectin Expression Flow_Cytometry->P_Selectin_Assay PMA_Assay Platelet-Monocyte Aggregates Flow_Cytometry->PMA_Assay Thrombus_Analysis Histomorphometric Thrombus Analysis Badimon_Chamber->Thrombus_Analysis

Workflow for assessing the efficacy of this compound.
Protocol 1: PAR4-Agonist Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by a PAR4 agonist peptide.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • PAR4 agonist peptide (e.g., AYPGKF-NH2). A more potent agonist such as A-Phe(4-F)-PGWLVKNG may also be used.[14]

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Light Transmission Aggregometer (LTA).

  • Platelet-poor plasma (PPP) for blanking.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[15]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-350 x 10³/µL using autologous PPP.[16]

  • Incubation: Pre-incubate the adjusted PRP with various concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Aggregation Measurement:

    • Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.

    • Establish a baseline reading for 1-2 minutes.

    • Add the PAR4 agonist peptide to induce aggregation. The final concentration should be submaximal to allow for the detection of inhibition (e.g., 12.5-100 µM for AYPGKF-NH2).[4][12]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of maximal aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Protocol 2: P-Selectin Expression Assay by Flow Cytometry

This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation, and assesses the inhibitory effect of this compound.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • PAR4 agonist peptide (e.g., AYPGKF-NH2).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Fluorochrome-conjugated antibodies: anti-CD62P (P-selectin) and a platelet-specific marker such as anti-CD41 or anti-CD61.

  • Fixation buffer (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Dilute whole blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).[9]

  • Incubation: Aliquot the diluted blood into flow cytometry tubes and pre-incubate with various concentrations of this compound or vehicle for 15 minutes at room temperature.

  • Stimulation and Staining:

    • Add the PAR4 agonist peptide to the tubes.

    • Immediately add the fluorochrome-conjugated antibodies (anti-CD62P and anti-CD41/61).

    • Incubate for 15-20 minutes at room temperature in the dark.[9]

  • Fixation: Add fixation buffer to stop the reaction and stabilize the samples.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on the platelet-specific marker (e.g., CD41-positive events).

    • Determine the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI) of P-selectin expression.

  • Data Analysis: Compare the P-selectin expression in this compound-treated samples to the vehicle control to determine the extent of inhibition.

Protocol 3: Platelet-Monocyte Aggregate Measurement by Flow Cytometry

This assay measures the formation of aggregates between platelets and monocytes, a sensitive marker of in vivo platelet activation, and the effect of this compound.

Materials:

  • Whole blood collected in 3.2% sodium citrate or a direct thrombin inhibitor anticoagulant.[12][17]

  • PAR4 agonist peptide (e.g., AYPGKF-NH2).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Fluorochrome-conjugated antibodies: anti-CD14 (monocyte marker) and a platelet-specific marker (e.g., anti-CD42a or anti-CD41).[12][17]

  • Red blood cell lysis buffer.

  • Fixation buffer.

  • Flow cytometer.

Procedure:

  • Incubation and Stimulation:

    • Aliquot whole blood into flow cytometry tubes.

    • Pre-incubate with this compound or vehicle.

    • Stimulate with PAR4 agonist peptide.

  • Staining: Add the fluorochrome-conjugated antibodies (anti-CD14 and anti-CD42a/41) and incubate for 15-20 minutes at room temperature.

  • Lysis and Fixation:

    • Lyse the red blood cells using a lysis buffer.

    • Fix the samples.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the monocyte population based on forward and side scatter properties and CD14 expression.[13]

    • Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD42a), representing platelet-monocyte aggregates.[12][17]

  • Data Analysis: Calculate the reduction in platelet-monocyte aggregate formation in the presence of this compound compared to the vehicle control.

Protocol 4: Ex Vivo Thrombosis Model (Badimon Perfusion Chamber)

This model assesses the effect of this compound on thrombus formation under controlled rheological conditions that mimic blood flow in arteries.

Materials:

  • Badimon perfusion chamber.[18][19][20][21]

  • Thrombogenic substrate (e.g., porcine aortic tunica media).[19][21]

  • Peristaltic pump.

  • Native (non-anticoagulated) whole blood from subjects treated with this compound or placebo.

  • Microscope with image analysis software.

Procedure:

  • Chamber Preparation: Prepare the Badimon perfusion chamber with the thrombogenic substrate.

  • Blood Perfusion:

    • Draw native whole blood from the subject directly through the perfusion chamber at defined shear rates (e.g., low and high shear to mimic venous and arterial flow, respectively).[19]

    • The perfusion is typically carried out for a set period (e.g., 5-10 minutes).

  • Thrombus Fixation and Sectioning:

    • After perfusion, fix the thrombogenic substrate with the formed thrombus.

    • Embed, section, and stain the substrate for histological analysis.

  • Histomorphometric Analysis:

    • Capture images of the thrombus sections under a microscope.

    • Use image analysis software to quantify the thrombus area.[19]

  • Data Analysis: Compare the mean thrombus area in subjects treated with this compound to those who received placebo to evaluate the antithrombotic efficacy.

References

Application Notes and Protocols: BMS-986141 in Combination Antiplatelet Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is an orally bioavailable, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor for thrombin-mediated platelet activation.[1][2] PAR4 antagonism represents a novel antiplatelet strategy, and research into its efficacy and safety in combination with established antiplatelet agents is crucial for its potential clinical development. These application notes provide a summary of key findings and detailed protocols for in-vitro and ex-vivo studies of this compound in combination with other antiplatelet agents like aspirin and ticagrelor.

Mechanism of Action and Rationale for Combination Therapy

Thrombin is a potent platelet activator that signals through two protease-activated receptors on human platelets: PAR1 and PAR4. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained signaling, crucial for the formation of a stable thrombus.[1] this compound specifically inhibits the PAR4 signaling pathway.

Aspirin and ticagrelor are standard-of-care antiplatelet agents that act on different pathways:

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet agonist.

  • Ticagrelor: A reversible antagonist of the P2Y12 receptor, preventing adenosine diphosphate (ADP)-mediated platelet activation.

The combination of this compound with aspirin and/or ticagrelor targets three distinct and complementary pathways of platelet activation, potentially leading to a more potent antithrombotic effect. Research suggests that PAR4 antagonism has additive antithrombotic effects when used in addition to ticagrelor, aspirin, or their combination.[3][4]

Signaling Pathways in Platelet Activation

The following diagram illustrates the signaling pathways of PAR4, and the points of inhibition for this compound, aspirin, and ticagrelor.

G cluster_thrombin Thrombin cluster_platelet Platelet cluster_par4 PAR4 Pathway cluster_adp ADP Pathway cluster_txa2 TXA2 Pathway cluster_inhibitors Inhibitors Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLCb PLCβ Gq->PLCb RhoA RhoA G1213->RhoA IP3_DAG IP3 & DAG PLCb->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation (Granule Secretion, Aggregation) Ca_PKC->Platelet_Activation RhoA->Platelet_Activation ADP ADP P2Y12 P2Y12 ADP->P2Y12 Gi Gi P2Y12->Gi AC_inhibition ↓ cAMP Gi->AC_inhibition AC_inhibition->Platelet_Activation AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 TP_receptor TP Receptor TXA2->TP_receptor TP_receptor->Platelet_Activation BMS986141 This compound BMS986141->PAR4 Ticagrelor Ticagrelor Ticagrelor->P2Y12 Aspirin Aspirin Aspirin->COX1

Caption: Signaling pathways in platelet activation and points of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with other antiplatelet agents.

Table 1: Preclinical Efficacy of this compound in Cynomolgus Monkeys

CompoundDose (mg/kg)Thrombus Weight Reduction (%)Mesenteric Bleeding Time (fold increase vs. vehicle)
This compound 0.0536-
0.163-
0.5881.2
Ticagrelor 0.0023 + 0.017 (IV)191.7
0.0068 + 0.055 (IV)366.4
0.0255 + 0.18 (IV)76>10
0.075 + 0.6 (IV)89>10
Aspirin --2.2
Clopidogrel --8

Data compiled from multiple sources.[5][6]

Table 2: Additive Antithrombotic Effect of this compound in a Phase 2a Clinical Trial (NCT05093790)

Treatment ArmReduction in Ex Vivo Thrombus Area at 2h post-BMS-986141 (High Shear)P-value
Healthy Volunteers + this compound -21%0.001
Ticagrelor + this compound -28%0.001
Aspirin + this compound -23%0.018
Ticagrelor + Aspirin + this compound -24%≤0.001

Data from a study in patients with stable coronary artery disease.[3][4][7]

Experimental Protocols

Protocol 1: PAR4-Agonist Peptide (PAR4-AP) Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on PAR4-mediated platelet aggregation.

1. Materials and Reagents:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • PAR4 Agonist Peptide (e.g., AYPGKF-NH2).

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and tips.

2. Experimental Workflow:

Caption: Workflow for the platelet aggregation assay.

3. Detailed Procedure:

  • Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first few mL should be discarded to avoid activation due to venipuncture. Process samples within 1-2 hours of collection.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the upper PRP layer.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% light transmission.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 15-30 minutes).

  • Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add the PAR4-AP (e.g., 25 µM) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Ex Vivo Thrombosis Chamber Study (Badimon Chamber)

This protocol outlines a method to assess the effect of this compound in combination with other antiplatelet agents on thrombus formation under controlled shear stress conditions.

1. Materials and Reagents:

  • Badimon perfusion chamber.

  • Thrombogenic substrate (e.g., porcine aortic media).

  • Peristaltic pump.

  • Microscope with a digital camera.

  • Image analysis software.

2. Experimental Workflow:

G cluster_workflow Ex Vivo Thrombosis Chamber Workflow venipuncture Venipuncture and Cannulation perfusion Perfuse Native Blood through Badimon Chamber at Controlled Shear Rate venipuncture->perfusion thrombus_formation Allow Thrombus Formation on Thrombogenic Substrate perfusion->thrombus_formation imaging Fix, Section, and Stain Substrate thrombus_formation->imaging quantification Quantify Thrombus Area (Image Analysis) imaging->quantification

Caption: Workflow for the ex vivo thrombosis chamber study.

3. Detailed Procedure:

  • Subject Preparation: Participants are administered the antiplatelet therapy regimen (e.g., aspirin, ticagrelor, this compound, or combinations thereof) at specified times before the experiment.

  • Chamber Preparation: The Badimon chamber is assembled with the thrombogenic substrate.

  • Blood Perfusion: Venipuncture is performed, and native, non-anticoagulated blood is drawn directly from the subject and perfused through the chamber at a controlled flow rate to simulate arterial shear stress (e.g., high shear at 1690 s⁻¹).

  • Thrombus Formation: Blood is perfused for a set duration (e.g., 5 minutes) to allow for thrombus formation on the substrate.

  • Sample Processing: After perfusion, the substrate is removed, fixed, and sectioned for histological staining (e.g., hematoxylin and eosin).

  • Image Analysis and Quantification: The sections are imaged, and the thrombus area is quantified using image analysis software. The effect of the drug combination is determined by comparing the thrombus area to that of a control group.

Conclusion

This compound, in combination with other antiplatelet agents, demonstrates a promising additive antithrombotic effect in both preclinical and clinical research settings.[3][4][5] The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in combination therapies. Further research is warranted to fully elucidate the clinical potential of this novel antiplatelet agent.

References

Application Notes and Protocols for Ex Vivo Perfusion Chamber Assays with BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and highly selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1] PAR4 is activated by thrombin and plays a crucial role in the amplification and stabilization of platelet aggregation and thrombus formation.[2][3] Unlike the high-affinity thrombin receptor PAR1, which mediates the initial phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a more sustained signaling response, making it a promising target for antithrombotic therapies with a potentially lower bleeding risk.[4][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing ex vivo perfusion chamber assays to evaluate the pharmacological effects of this compound on thrombus formation. The provided methodologies are based on established principles of ex vivo thrombosis models and data from clinical studies involving this compound.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the PAR4 receptor on platelets. By blocking the binding of thrombin to PAR4, this compound inhibits the downstream signaling cascade that leads to platelet activation, granule release (including P-selectin), and aggregation. This ultimately results in a reduction of thrombus formation, particularly under high shear stress conditions characteristic of arterial thrombosis.[5][6]

Key Experimental Data

The following tables summarize the quantitative effects of this compound from preclinical and clinical studies.

Table 1: In Vitro and Ex Vivo Potency of this compound
ParameterSpeciesAssayIC50 / InhibitionReference
PAR4-AP Induced Platelet AggregationHumanPlatelet-Rich PlasmaIC50: 2.2 nM[6]
PAR4-AP Induced Platelet AggregationHumanWhole Blood≥80% inhibition with 75 and 150 mg doses[7][8][9]
PAR4-AP Induced Platelet AggregationCynomolgus MonkeyPlatelet-Rich PlasmaIC50: 1.3 nM[6]
P-selectin Expression (PAR4-AP stimulated)HumanEx Vivo>90% inhibition with 60 mg BMS-986120 (a similar PAR4 antagonist)[10]
Platelet-Monocyte Aggregates (PAR4-AP stimulated)HumanEx Vivo~80% inhibition with 60 mg BMS-986120[10]
Table 2: Effect of this compound on Ex Vivo Thrombus Formation
ConditionBackground TherapyReduction in Thrombus AreaShear RateReference
Healthy VolunteersNone21%High[6]
Patients with Coronary Artery DiseaseAspirin23%High[6]
Patients with Coronary Artery DiseaseTicagrelor28%High[6]
Patients with Coronary Artery DiseaseAspirin + Ticagrelor24%High[6]
Healthy VolunteersApixaban (Factor Xa inhibitor)Additive reduction of 9.65%High[5]
Healthy VolunteersNoneNo significant effectLow[5][6]

Signaling Pathways and Experimental Workflow

PAR4 Signaling Pathway in Platelets

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 BMS986141 This compound BMS986141->PAR4 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC ShapeChange Platelet Shape Change RhoA->ShapeChange GranuleSecretion Granule Secretion (P-selectin, ADP, etc.) Ca2->GranuleSecretion PKC->GranuleSecretion Aggregation Platelet Aggregation & Thrombus Formation ShapeChange->Aggregation GranuleSecretion->Aggregation ExVivo_Perfusion_Workflow start Start blood_collection Whole Blood Collection (e.g., from subjects dosed with this compound) start->blood_collection perfusion Perfusion of Whole Blood through Chamber (at defined shear rates) blood_collection->perfusion chamber_prep Parallel-Plate Flow Chamber Preparation (e.g., coating with collagen and tissue factor) chamber_prep->perfusion imaging Real-time Imaging (Fluorescence Microscopy) perfusion->imaging analysis Image Analysis and Quantification (Thrombus area, platelet coverage, fibrin deposition) imaging->analysis end End analysis->end

References

Application Notes and Protocols for Measuring the Effects of BMS-986141 on Thrombus Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a novel, orally bioavailable, reversible, and selective small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor expressed on human platelets that, upon activation by thrombin, mediates a sustained platelet aggregation response, contributing significantly to thrombus formation and stabilization.[2][3] Unlike the rapid, transient signaling initiated by PAR1, the other major thrombin receptor on platelets, PAR4 activation is characterized by a slower onset but more prolonged signaling, making it a key driver in pathological thrombosis.[2] By specifically targeting PAR4, this compound represents a promising antiplatelet therapy with the potential for a wider therapeutic window and a reduced bleeding risk compared to existing antithrombotic agents.[4]

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound in inhibiting thrombus formation. Detailed protocols for key in vivo and ex vivo experiments are provided, along with a summary of the quantitative data from preclinical and clinical studies.

Mechanism of Action: PAR4 Signaling in Platelets

Thrombin is a potent platelet agonist that activates platelets through the cleavage of PAR1 and PAR4. PAR1 activation leads to a rapid and transient platelet response, whereas PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the growth and stability of a thrombus.[2] this compound selectively antagonizes PAR4, thereby inhibiting the late-stage, sustained platelet aggregation and thrombus consolidation without completely abrogating the initial hemostatic response, which is largely mediated by PAR1. This selective inhibition is hypothesized to uncouple the pathological thrombotic response from physiological hemostasis, potentially leading to a better safety profile.[3][4]

PAR_Signaling cluster_thrombin Thrombin cluster_platelet Platelet Membrane cluster_response Platelet Response thrombin Thrombin PAR1 PAR1 thrombin->PAR1 Activates PAR4 PAR4 thrombin->PAR4 Activates transient Transient Aggregation (Hemostasis) PAR1->transient Leads to sustained Sustained Aggregation (Thrombosis) PAR4->sustained Leads to BMS986141 This compound BMS986141->PAR4 Inhibits inhibition Inhibition of Sustained Aggregation

Caption: Simplified PAR1 and PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various measures of thrombus formation from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cynomolgus Monkeys

ParameterTreatment GroupDoseEffectReference
Thrombus Weight ReductionThis compound0.5 mg/kg88% reduction[2]
Bleeding Time (mesenteric artery)This compound0.5 mg/kg1.2-fold increase[2]
Bleeding Time (mesenteric artery)AspirinN/A2.2-fold increase[2]
Bleeding Time (mesenteric artery)This compound + Aspirin0.5 mg/kg2.6 to 3-fold increase[2]
Bleeding Time (mesenteric artery)ClopidogrelN/A8-fold increase[2]

Table 2: Pharmacodynamic Effects of this compound in Humans (Phase 1 and 2a Studies)

ParameterStudy PopulationDoseEffectReference
PAR4-AP-induced Platelet AggregationHealthy Volunteers (SAD)75 and 150 mg≥80% inhibition for ≥24 hours
PAR4-AP-induced Platelet AggregationHealthy Volunteers (MAD)≥10 mgComplete inhibition for 24 hours
Ex Vivo Thrombus Area (High Shear)Healthy Volunteers4 mg (single dose)-21% reduction[5][6]
Ex Vivo Thrombus Area (High Shear)Patients on Ticagrelor4 mg (single dose)-28% reduction[5][6]
Ex Vivo Thrombus Area (High Shear)Patients on Aspirin4 mg (single dose)-23% reduction[5][6]
Ex Vivo Thrombus Area (High Shear)Patients on Ticagrelor + Aspirin4 mg (single dose)-24% reduction[5][6]
P-selectin Expression (PAR4-AP induced)Patients with CAD4 mg (single dose)Significant inhibition (P≤0.001)[5][6]
Platelet-Monocyte Aggregates (PAR4-AP induced)Patients with CAD4 mg (single dose)Significant inhibition (P≤0.001)[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Protocol 1: Ex Vivo Platelet Aggregation Assay

This protocol is based on light-transmission aggregometry (LTA) to measure the effect of this compound on PAR4 agonist-induced platelet aggregation.

1. Materials and Reagents:

  • Whole blood collected in 3.2% or 3.8% sodium citrate tubes.

  • PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH2 or a more potent analog like A-Phe(4-F)-PGWLVKNG.

  • PAR1 agonist peptide (PAR1-AP) as a control for specificity, e.g., SFLLRN-NH2.

  • Phosphate-buffered saline (PBS).

  • Light-transmission aggregometer.

  • Centrifuge.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to 200-300 x 10^9/L using PPP.

3. Platelet Aggregation Measurement:

  • Pre-warm PRP samples to 37°C for at least 5 minutes.

  • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for the specified time.

  • Add the PAR4-AP (e.g., 12.5 µM, 25 µM, 50 µM, or 100 µM) to the PRP to induce aggregation.

  • Record the change in light transmission for at least 5-10 minutes.

  • The percentage of aggregation is calculated from the maximal change in light transmission.

  • Perform control experiments using a PAR1-AP to confirm the selectivity of this compound for PAR4.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay blood Whole Blood (Sodium Citrate) centrifuge1 Centrifuge (150-200 x g) blood->centrifuge1 centrifuge2 Centrifuge (1500-2000 x g) blood->centrifuge2 prp Platelet-Rich Plasma (PRP) centrifuge1->prp adjust Adjust Platelet Count prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust incubate Incubate PRP with This compound or Vehicle adjust->incubate add_agonist Add PAR4-AP incubate->add_agonist measure Measure Aggregation (LTA) add_agonist->measure analyze Analyze Data measure->analyze

Caption: Workflow for the ex vivo platelet aggregation assay.
Protocol 2: Ex Vivo Thrombus Formation in a Perfusion Chamber

This protocol describes the use of a Badimon-style perfusion chamber to assess thrombus formation on a thrombogenic substrate under controlled shear conditions.

1. Materials and Reagents:

  • Badimon perfusion chamber.

  • Thrombogenic substrate (e.g., porcine aortic tunica media or collagen-coated surface).

  • Peristaltic pump.

  • Whole blood drawn directly from the subject without anticoagulant.

  • Microscope with digital imaging software.

2. Experimental Procedure:

  • Assemble the perfusion chamber with the thrombogenic substrate.

  • Establish a venous access in the subject.

  • Draw native whole blood directly from the subject through the perfusion chamber at a controlled flow rate using a peristaltic pump.

  • Simulate arterial (high shear, e.g., 1690 s⁻¹) and venous (low shear, e.g., 212 s⁻¹) conditions by adjusting the flow rate.

  • Perfuse blood for a set period (e.g., 5-10 minutes).

  • After perfusion, carefully remove the substrate from the chamber.

  • Fix, embed, and section the substrate for histological analysis.

  • Stain the sections (e.g., with hematoxylin and eosin) to visualize the thrombus.

  • Quantify the thrombus area using digital image analysis software.

3. Data Analysis:

  • Measure the total thrombus area.

  • Differentiate and quantify platelet-rich and fibrin-rich areas of the thrombus.

  • Compare thrombus formation in subjects treated with this compound versus placebo or other antiplatelet agents.

Protocol 3: Flow Cytometry for Platelet Activation Markers

This protocol outlines the measurement of P-selectin expression and platelet-monocyte aggregates as markers of platelet activation.

1. Materials and Reagents:

  • Whole blood collected in sodium citrate or a direct thrombin inhibitor anticoagulant.

  • Fluorochrome-conjugated antibodies:

    • Anti-CD62P (P-selectin)

    • Anti-CD41 or CD61 (platelet-specific)

    • Anti-CD14 (monocyte-specific)

  • PAR4 agonist peptide (PAR4-AP).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Lysing solution for red blood cells.

  • Flow cytometer.

2. Staining and Analysis:

  • Dilute whole blood with a buffered saline solution.

  • Add the PAR4-AP to stimulate platelet activation in the presence of this compound or vehicle.

  • Incubate for a specified time at room temperature.

  • Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark.

  • Fix the cells with a fixative solution.

  • Lyse the red blood cells.

  • Acquire the samples on a flow cytometer.

  • For P-selectin expression: Gate on the platelet population based on forward and side scatter and CD41/CD61 positivity. Analyze the expression of CD62P on the gated platelets.

  • For platelet-monocyte aggregates: Gate on the monocyte population based on forward and side scatter and CD14 positivity. Determine the percentage of monocytes that are also positive for a platelet marker (CD41/CD61).

Protocol 4: In Vivo Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This is a preclinical model to assess the antithrombotic efficacy of this compound in vivo.

1. Animal Preparation:

  • Anesthetize a cynomolgus monkey.

  • Surgically expose the carotid artery.

  • Place an electromagnetic flow probe around the artery to monitor blood flow.

2. Thrombus Induction:

  • Administer this compound or vehicle to the monkey.

  • Insert a stimulating electrode into the carotid artery.

  • Apply a controlled electrical current to the arterial wall to induce endothelial injury and initiate thrombus formation.

  • Monitor carotid artery blood flow continuously. Occlusive thrombus formation is indicated by a decline in blood flow to zero.

3. Endpoint Measurement:

  • After a defined period, euthanize the animal and excise the thrombosed arterial segment.

  • Measure the wet weight of the thrombus.

  • Compare the thrombus weight in this compound-treated animals to that in control animals.

ECAT_Model_Workflow cluster_preparation Surgical Preparation cluster_thrombosis Thrombosis Induction cluster_analysis Endpoint Analysis anesthetize Anesthetize Monkey expose_artery Expose Carotid Artery anesthetize->expose_artery place_probe Place Flow Probe expose_artery->place_probe administer_drug Administer this compound or Vehicle place_probe->administer_drug insert_electrode Insert Electrode administer_drug->insert_electrode apply_current Apply Electrical Current insert_electrode->apply_current monitor_flow Monitor Blood Flow apply_current->monitor_flow excise_thrombus Excise Thrombosed Artery monitor_flow->excise_thrombus weigh_thrombus Weigh Thrombus excise_thrombus->weigh_thrombus compare_groups Compare Treatment Groups weigh_thrombus->compare_groups

Caption: Workflow for the in vivo electrolytic carotid artery thrombosis (ECAT) model.

Conclusion

This compound is a selective PAR4 antagonist that has demonstrated significant antithrombotic effects in both preclinical and clinical settings. The experimental protocols detailed in these application notes provide a robust framework for evaluating the efficacy of this compound and other PAR4 antagonists. The quantitative data indicate that this compound effectively inhibits PAR4-mediated platelet aggregation and thrombus formation with a potentially favorable bleeding profile, highlighting its promise as a novel antiplatelet therapy.

References

Troubleshooting & Optimization

Technical Support Center: BMS-986141 Platelet Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986141 to study platelet inhibition. The information is designed for scientists and drug development professionals working to optimize experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Human platelets express both PAR1 and PAR4, which are G-protein coupled receptors that mediate thrombin-induced platelet activation.[4] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that contributes to irreversible platelet aggregation.[4][5] this compound specifically blocks the PAR4 signaling pathway, thereby inhibiting the later stages of thrombus formation with a potentially lower bleeding risk compared to broader antiplatelet agents.[1][6]

Q2: What is the recommended concentration range for this compound in in vitro platelet aggregation assays?

A2: The optimal concentration of this compound for in vitro studies depends on the specific experimental conditions, particularly the concentration of the PAR4 agonist used. Based on available data, this compound exhibits potent inhibition of PAR4-mediated platelet aggregation with low nanomolar efficacy.

Q3: How can I assess the selectivity of this compound for PAR4 over PAR1?

A3: To confirm the selectivity of this compound, it is recommended to perform parallel platelet aggregation experiments using both a PAR4-specific agonist peptide (PAR4-AP) and a PAR1-specific agonist peptide (PAR1-AP). This compound should demonstrate potent inhibition of platelet aggregation induced by PAR4-AP, while having no significant effect on aggregation induced by PAR1-AP.[1][6] This differential effect highlights its specificity for the PAR4 receptor.

Q4: What are the key considerations when preparing platelets for an aggregation assay with this compound?

A4: Proper preparation of platelets is critical for obtaining reliable and reproducible results. It is important to use a standardized protocol for preparing platelet-rich plasma (PRP) from whole blood, typically involving centrifugation at a low speed to separate platelets from red and white blood cells.[7] Washed platelets can also be used, which involves additional centrifugation and resuspension steps to remove plasma proteins.[7] Ensure all procedures are performed at room temperature to maintain platelet viability and function.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in platelet aggregation response Inconsistent platelet preparation. Variation in agonist concentration. Differences in incubation times.Strictly adhere to a standardized platelet preparation protocol. Prepare fresh agonist solutions for each experiment and verify concentrations. Ensure precise and consistent incubation times for the antagonist and agonist.
No inhibition of platelet aggregation observed Incorrect concentration of this compound (too low). Inactive this compound. Use of a non-PAR4 agonist.Perform a dose-response curve to determine the optimal inhibitory concentration. Verify the integrity and storage conditions of the this compound stock solution. Confirm that the agonist used specifically activates the PAR4 pathway (e.g., PAR4-AP).
Incomplete inhibition at high this compound concentrations High concentration of PAR4 agonist overcoming the antagonist. Platelet activation through a PAR4-independent pathway.Optimize the PAR4 agonist concentration to be within the sensitive range for inhibition. Ensure the primary stimulus for platelet aggregation is indeed the PAR4 agonist. Consider using other inhibitors to block parallel activation pathways if necessary.
Inhibition observed with the PAR1 agonist control Off-target effects of this compound at high concentrations. Contamination of the PAR1 agonist.Test a lower concentration range of this compound to assess for dose-dependent off-target effects. Use a fresh, high-quality source of PAR1 agonist peptide.

Quantitative Data Summary

The following tables summarize the in vitro and ex vivo efficacy of this compound in inhibiting platelet aggregation.

Table 1: In Vitro IC50 Values for this compound

Assay Condition Species IC50 (nM) Reference
PAR4 Agonist Peptide-Induced Platelet AggregationHuman2.2[3]
PAR4-AP-Induced Platelet AggregationHuman1.8 ± 0.3[8]
PAR4-AP-Induced Platelet AggregationMonkey1.2 ± 0.3[8]
PAR4 AntagonismHuman0.4[3]

Table 2: Ex Vivo Inhibition of PAR4-AP-Induced Platelet Aggregation by this compound

This compound Dose PAR4-AP Concentration % Inhibition Study Population Reference
75 mg and 150 mg (single dose)25-100 µM≥80%Healthy Participants[1][6]
≥10 mg (multiple doses)12.5 µM and 25 µMComplete InhibitionHealthy Participants[1][2]
4 mg (single dose)Not specifiedHighly selective inhibitionPatients with Coronary Artery Disease[9]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from methodologies described in studies evaluating PAR4 antagonists.[9][10]

1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer. d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 10-15 minutes. The PPP will be used as a reference (100% transmission).

2. Platelet Aggregation Measurement: a. Pre-warm PRP aliquots to 37°C for 5-10 minutes. b. Place a stir bar in a cuvette containing a specific volume of pre-warmed PRP. c. Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring. d. Initiate the aggregation measurement by adding a PAR4 agonist peptide (e.g., 12.5 µM, 25 µM, 50 µM, or 100 µM).[1][9] e. Record the change in light transmission for a set duration (e.g., 8-10 minutes) using a light transmission aggregometer. f. To assess selectivity, repeat the experiment using a PAR1 agonist peptide as the stimulus.[1]

3. Data Analysis: a. Maximum aggregation is determined as the maximum percentage change in light transmission relative to the PPP blank. b. Calculate the percentage inhibition for each this compound concentration by comparing the aggregation response to the vehicle control. c. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

PAR_Signaling cluster_thrombin Thrombin cluster_platelet Platelet Membrane cluster_downstream Downstream Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Rapid, Transient PAR4 PAR4 Thrombin->PAR4 Slow, Sustained Gq Gq PAR1->Gq PAR4->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation BMS986141 This compound BMS986141->PAR4 Inhibition

Caption: Thrombin-mediated platelet activation pathways via PAR1 and PAR4, and the inhibitory action of this compound on PAR4.

Experimental Workflow

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Prewarm Pre-warm PRP to 37°C PRP->Prewarm Incubate Incubate PRP with this compound or Vehicle Prewarm->Incubate Add_Agonist Add PAR4-AP or PAR1-AP Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Caption: Experimental workflow for assessing this compound-mediated inhibition of platelet aggregation using Light Transmission Aggregometry.

References

Common issues with BMS-986141 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor (GPCR) that is activated by the cleavage of its N-terminus by proteases, most notably thrombin. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. This compound competitively inhibits the binding of the tethered ligand, thereby blocking PAR4 signaling.

Q2: What is the primary application of this compound in research?

A2: this compound was initially developed as an antiplatelet agent for the prevention of thrombosis.[3][4][5] In a research setting, it is primarily used to investigate the role of PAR4 signaling in various physiological and pathological processes, including platelet activation, inflammation, and cancer cell proliferation and migration.[6]

Q3: In which cell lines can I study the effects of this compound?

A3: The choice of cell line will depend on your research question, as PAR4 expression can vary between cell types. It is highly expressed in platelets and has been shown to be functionally active in various cancer cell lines, including:

  • Colorectal cancer cell lines: LoVo and HT-29

  • Esophageal squamous cell carcinoma cell lines: Kyse140 and TE-1

  • Breast cancer cell lines: MCF-7 and MDA-MB-231 It is recommended to confirm PAR4 expression in your cell line of interest by qPCR or Western blot before initiating experiments.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents such as DMF.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO.

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Handling Avoid repeated freeze-thaw cycles.[1]

Q5: What is a typical working concentration for this compound in cell culture?

A5: The effective concentration of this compound will vary depending on the cell line and the specific endpoint being measured. Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The IC50 for inhibition of PAR4 agonist peptide-induced platelet aggregation is approximately 2.2 nM.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium The final concentration of this compound is too high for the aqueous environment of the cell culture medium. The final concentration of DMSO is too high.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid both solvent toxicity and compound precipitation. Prepare intermediate dilutions in culture medium from your high-concentration stock solution before adding to the cells. Visually inspect the medium for any signs of precipitation after adding the compound.
High Cell Death Observed The concentration of this compound used is cytotoxic to your specific cell line. The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Determine the 50% cytotoxic concentration (CC50) for your cell line using a cell viability assay (a detailed protocol is provided below). Use a concentration of this compound well below the determined CC50 for your experiments. Ensure the final solvent concentration is not toxic to your cells by including a vehicle-only control.
Inconsistent Results Between Experiments Variability in cell seeding density. Fluctuation in incubation times. Degradation of the compound due to improper storage or handling.Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the start of the experiment. Adhere strictly to the optimized incubation times for both the compound treatment and the assay. Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Effect of this compound Observed The cell line does not express functional PAR4. The concentration of this compound is too low. The compound has degraded.Confirm PAR4 expression in your cell line at the mRNA and/or protein level. Perform a dose-response experiment to determine the optimal effective concentration. Use a fresh aliquot of the stock solution to prepare your working dilutions.
Interference with Cell Viability Assays (e.g., MTT) Some small molecule inhibitors can interfere with the chemistry of tetrazolium-based assays like MTT by directly reducing the dye, leading to an overestimation of cell viability.[7][8]If you suspect interference, use a cell viability assay with a different detection method, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[9][10]

Quantitative Data

ParameterValueCell Type/Assay ConditionReference
IC50 (PAR4 Antagonism) 0.4 nMSelective thrombin receptor protease-activated receptor-4 (PAR-4) antagonist.[1]
IC50 (Platelet Aggregation) 2.2 nMInhibition of platelet aggregation induced by PAR4 agonist peptide.[1]
IC50 (Platelet Aggregation) 1.8 nMInhibition of PAR4-AP-induced platelet aggregation in human blood.[1]
IC50 (Platelet Aggregation) 1.3 nMInhibition of PAR4-AP-induced platelet aggregation in monkey blood.[1]

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a method to determine the concentration of this compound that causes a 50% reduction in the viability of a given cell line.

Materials:

  • PAR4-expressing cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 8-10 dilutions. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the diluted compound or controls to the respective wells.

  • Incubation: a. Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution to each well. e. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Inhibition of PAR4-Mediated ERK1/2 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on the PAR4-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • PAR4-expressing cell line (e.g., HT-29)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • DMSO

  • PAR4 agonist (e.g., thrombin or a PAR4 activating peptide)

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: a. Seed cells in 6-well plates and allow them to grow to 70-80% confluency in complete medium. b. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight. This is to reduce basal levels of ERK phosphorylation.

  • Compound Pre-treatment: a. Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO). b. Aspirate the serum-free medium from the cells and add the this compound working solutions or vehicle control. c. Incubate for 1-2 hours at 37°C.

  • PAR4 Activation: a. Prepare a working solution of the PAR4 agonist (e.g., 1 U/mL thrombin) in serum-free medium. b. Add the PAR4 agonist to the wells (except for a negative control well) and incubate for a predetermined time (e.g., 5-15 minutes, to be optimized for your cell line).

  • Cell Lysis and Protein Quantification: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. d. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the bands using a chemiluminescent substrate. f. Strip the membrane and re-probe for total-ERK1/2 and GAPDH as loading controls.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal and then to the loading control. c. Compare the levels of ERK1/2 phosphorylation in the this compound treated samples to the vehicle control to determine the inhibitory effect.

Visualizations

PAR4_Signaling_Pathway PAR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq G12_13 G12_13 PAR4->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cell_Proliferation Cell Proliferation & Migration ROCK->Cell_Proliferation MAPK_ERK->Cell_Proliferation This compound This compound This compound->PAR4 Inhibition

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select_Cell_Line Select PAR4-expressing cell line Confirm_Expression Confirm PAR4 expression (qPCR/WB) Select_Cell_Line->Confirm_Expression Determine_CC50 Determine CC50 of this compound (e.g., MTT assay) Confirm_Expression->Determine_CC50 Seed_Cells Seed cells Determine_CC50->Seed_Cells Pretreat Pre-treat with this compound (below CC50) & controls Seed_Cells->Pretreat Stimulate Stimulate with PAR4 agonist Pretreat->Stimulate Harvest Harvest cells/lysate Stimulate->Harvest Assay Perform downstream assay (e.g., Western blot, Proliferation assay) Harvest->Assay Analyze_Data Analyze and interpret data Assay->Analyze_Data

Caption: A typical experimental workflow for using this compound in cell culture.

Troubleshooting_Guide Troubleshooting Common Issues with this compound Start Problem Encountered No_Effect No effect of This compound observed? Start->No_Effect High_Toxicity High cell death observed? Start->High_Toxicity Inconsistent_Results Inconsistent results? Start->Inconsistent_Results No_Effect->High_Toxicity No Check_PAR4 Check PAR4 expression in your cell line. No_Effect->Check_PAR4 Yes High_Toxicity->Inconsistent_Results No Determine_CC50 Determine CC50 and use concentrations well below it. High_Toxicity->Determine_CC50 Yes Standardize_Seeding Standardize cell seeding density and growth phase. Inconsistent_Results->Standardize_Seeding Yes Increase_Conc Increase this compound concentration (perform dose-response). Check_PAR4->Increase_Conc Check_Degradation Check for compound degradation (use fresh stock). Increase_Conc->Check_Degradation Check_Solvent Check for solvent toxicity (run vehicle control). Determine_CC50->Check_Solvent Standardize_Time Standardize incubation times. Standardize_Seeding->Standardize_Time Use_Fresh_Stock Use fresh aliquots of This compound stock. Standardize_Time->Use_Fresh_Stock

Caption: A troubleshooting decision tree for common issues with this compound.

References

Stability of BMS-986141 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-986141 in solution for long-term experiments. It includes a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For creating high-concentration stock solutions, 100% dimethyl sulfoxide (DMSO) is the recommended primary solvent. This compound is highly soluble in DMSO, which allows for the preparation of concentrated stocks that can be diluted into aqueous buffers for experiments.

Q2: How should I store this compound stock solutions for long-term stability?

A2: Proper storage is critical to maintain the integrity of your this compound stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are as follows:

Storage TemperatureDuration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Q3: Can I store this compound in aqueous buffers?

A3: The stability of this compound in aqueous buffers has not been extensively reported in publicly available literature. Generally, small molecule inhibitors are less stable in aqueous solutions compared to DMSO stocks. If you need to prepare working solutions in aqueous buffers, it is best to do so fresh for each experiment. If short-term storage is necessary, it is recommended to conduct a stability assessment in your specific buffer.

Q4: What is the recommended maximum concentration of DMSO in my final assay?

A4: To avoid solvent-induced artifacts in your experiments, it is crucial to keep the final concentration of DMSO as low as possible. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by many cell lines. However, the optimal concentration should be determined for your specific experimental system by running appropriate vehicle controls.

Q5: What are the potential degradation pathways for this compound?

A5: this compound contains benzofuran and thiazole moieties. Thiazole-containing compounds can be susceptible to degradation under certain stress conditions. Potential degradation pathways could include hydrolysis of amide or ester groups if present, oxidation, and photodegradation, particularly for compounds with aryl substituents.[2] The presence of a thiazole ring can make a compound susceptible to photodegradation through reaction with singlet oxygen.[3]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

This is a common issue for hydrophobic small molecules when transitioning from a high-concentration DMSO stock to an aqueous environment.

  • Cause A: Exceeded Aqueous Solubility. The final concentration of this compound in the aqueous buffer may be above its solubility limit.

    • Solution: Decrease the final concentration of the compound in your assay. Determine the kinetic solubility of this compound in your specific buffer to identify the upper limit of its solubility.

  • Cause B: Rapid Change in Solvent Polarity. A large and rapid change in solvent polarity can cause the compound to "crash out" of solution.

    • Solution 1: Stepwise Dilution. Instead of a single large dilution, perform a serial dilution of your DMSO stock in DMSO first, and then add the diluted DMSO solution to your aqueous buffer.

    • Solution 2: Increase Mixing. When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring.

  • Cause C: Low Temperature. The temperature of the aqueous buffer can affect solubility.

    • Solution: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution, if compatible with your experimental setup.

Issue 2: Inconsistent or lower-than-expected activity of this compound in the assay.

This could be due to degradation of the compound in the experimental solution.

  • Cause A: Instability in Aqueous Solution. this compound may be degrading in your assay buffer or cell culture medium over the course of the experiment.

    • Solution 1: Time-Course Experiment. Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time suggests instability.

    • Solution 2: Fresh Preparation. Prepare working solutions of this compound in your aqueous buffer immediately before each experiment.

  • Cause B: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration compatible with your assay) in the buffer can also help to reduce non-specific binding.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by HPLC

This protocol outlines a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solid compound
  • Anhydrous DMSO
  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or cell culture medium)
  • HPLC-grade acetonitrile and water
  • Formic acid (or other appropriate mobile phase modifier)
  • C18 HPLC column
  • HPLC system with UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Preparation of Test Solutions: Dilute the this compound stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer to be tested. Prepare a sufficient volume for all time points.
  • Incubation: Aliquot the test solution into several sealed vials and incubate them at the desired temperature (e.g., room temperature, 37°C). Protect from light if photosensitivity is a concern.
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from incubation.
  • Sample Preparation for HPLC:
  • If the buffer contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
  • If the buffer is simple (e.g., PBS), you may be able to directly inject the sample after filtration.
  • HPLC Analysis:
  • Inject the prepared sample onto the HPLC system.
  • Use a suitable gradient method to separate this compound from potential degradation products. A common starting point for a gradient is 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
  • Data Analysis:
  • Quantify the peak area of the parent this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

PAR4_Signaling_Pathway PAR4 Signaling Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage Gq Gαq PAR4->Gq activates G1213 Gα12/13 PAR4->G1213 activates PLC PLC-β Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->PKC co-activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates RhoA->Platelet_Activation BMS986141 This compound BMS986141->PAR4 inhibits

Caption: A diagram of the PAR4 signaling pathway and the inhibitory action of this compound.

Stability_Workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock in 100% DMSO prep_test Dilute to Final Conc. in Aqueous Buffer prep_stock->prep_test incubate Incubate at Desired Temp. (e.g., 37°C) prep_test->incubate timepoint Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->timepoint prep_hplc Prepare Samples for HPLC (e.g., Protein Precipitation) timepoint->prep_hplc hplc_analysis Analyze by Stability-Indicating HPLC Method prep_hplc->hplc_analysis data_analysis Quantify Parent Peak Area & Identify Degradants hplc_analysis->data_analysis

Caption: A typical experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Tree Troubleshooting Precipitation of this compound start Precipitation Observed? where Where did it precipitate? start->where Yes stock In DMSO Stock where->stock Stock aqueous In Aqueous Buffer where->aqueous Aqueous stock_sol Check for water contamination. Use anhydrous DMSO. Ensure complete initial dissolution. stock->stock_sol aqueous_sol1 Lower final concentration. aqueous->aqueous_sol1 aqueous_sol2 Use stepwise dilution. aqueous->aqueous_sol2 aqueous_sol3 Ensure rapid mixing. aqueous->aqueous_sol3 aqueous_sol4 Gently warm the buffer. aqueous->aqueous_sol4

Caption: A decision tree for troubleshooting precipitation issues with this compound solutions.

References

How to prevent off-target effects of BMS-986141 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound in in-vitro assays and to help troubleshoot potential off-target effects and assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor (GPCR) expressed on human platelets that, upon activation by thrombin, plays a crucial role in the late stages of platelet aggregation and thrombus formation.[2][3] this compound acts by competitively inhibiting the activation of PAR4, thereby reducing platelet aggregation.[4]

Q2: How selective is this compound for PAR4?

Q3: What are the known off-target effects of this compound?

A3: Based on available preclinical and clinical data, this compound has a good safety profile with a low bleeding risk compared to other antiplatelet agents, which is attributed to its high selectivity for PAR4.[2][7] So far, no significant clinical off-target effects have been reported. However, in in-vitro assays, especially at high concentrations, the potential for off-target interactions cannot be entirely ruled out. These could manifest as unexpected biological effects or assay artifacts.

Q4: Can this compound interfere with my assay readout directly?

A4: Like many small molecules, this compound has the potential to interfere with assay readouts through various mechanisms, independent of its biological activity. These can include:

  • Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths of your assay's fluorophores, leading to false-positive signals.

  • Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent probes, resulting in a false-negative signal.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester and inhibit enzymes non-specifically.

  • Light Scattering: Precipitated compound can interfere with absorbance or fluorescence readings.

It is crucial to perform appropriate control experiments to rule out these sources of interference.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell-Based Assays

Issue: You are observing an unexpected phenotype or a lack of expected effect in your cell-based assay when using this compound.

Troubleshooting Workflow

G start Unexpected Result in Cell-Based Assay q1 Is the this compound concentration within the recommended range for on-target activity (e.g., < 1 µM)? start->q1 high_conc High concentration may lead to off-target effects or cytotoxicity. q1->high_conc No q2 Have you confirmed the expression and functionality of PAR4 in your cell line? q1->q2 Yes dose_response Perform a full dose-response curve to assess potency and potential toxicity. high_conc->dose_response cytotoxicity Run a cytotoxicity assay (e.g., MTS, LDH) in parallel. dose_response->cytotoxicity cytotoxicity->q2 no_par4 The observed effect may be off-target or an artifact. q2->no_par4 No q3 Are you using appropriate controls? q2->q3 Yes par4_knockdown Use a PAR4 knockdown or knockout cell line as a negative control. no_par4->par4_knockdown unrelated_inhibitor Test a structurally unrelated PAR4 antagonist. If the effect is not replicated, it's likely an off-target effect of this compound. par4_knockdown->unrelated_inhibitor unrelated_inhibitor->q3 controls Include vehicle control (DMSO), positive control (known PAR4 agonist), and negative control (inactive analog, if available). q3->controls Yes q3->controls No, add controls end On-target effect confirmed or off-target effect identified. controls->end G start Suspected Assay Interference compound_only Run 'Compound Only' Control: This compound in assay buffer. start->compound_only no_enzyme Run 'No Enzyme' Control: All assay components except the target protein/enzyme. start->no_enzyme read_plate Read plate at the same wavelengths as the main assay. compound_only->read_plate no_enzyme->read_plate q_interference Is there a signal in the control wells? read_plate->q_interference autofluorescence Signal in 'Compound Only' wells indicates autofluorescence. q_interference->autofluorescence Yes reagent_interaction Signal in 'No Enzyme' wells suggests interaction with assay reagents. q_interference->reagent_interaction Yes no_interference No direct interference detected. Troubleshoot other assay parameters. q_interference->no_interference No mitigate Proceed to mitigation strategies. autofluorescence->mitigate reagent_interaction->mitigate G Thrombin Thrombin or PAR4-AP PAR4 PAR4 Receptor Thrombin->PAR4 BMS986141 This compound BMS986141->PAR4 Gq Gq/11 PAR4->Gq activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation

References

Improving the reproducibility of BMS-986141 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the reproducibility of experiments involving BMS-986141, a selective and reversible Protease-Activated Receptor 4 (PAR4) antagonist.[1] Please note that the clinical development of this compound has been discontinued.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[2][4][5] It functions by inhibiting PAR4-mediated platelet aggregation and activation.[5][6][7] Human platelets express both PAR1 and PAR4, which are receptors for the coagulation enzyme thrombin.[3][8] While PAR1 initiates a rapid and transient response, PAR4 activation by higher thrombin concentrations leads to a more sustained intracellular signaling response, which is thought to be crucial in thrombosis.[3][6] this compound specifically blocks this PAR4 activity without affecting PAR1-induced platelet aggregation.[9]

Q2: What is the solubility and recommended storage for this compound?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is crucial to refer to the supplier's specific instructions for solubility information to select the appropriate solvent for your experiments.[4]

Q3: Are there known off-target effects for this compound?

A3: Studies have shown this compound to be highly selective for PAR4.[5] For instance, it does not affect PAR1-agonist peptide-induced platelet aggregation.[9] However, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential off-target effects in your specific system.

Q4: Why was the clinical development of this compound discontinued?

A4: The clinical development of this compound was discontinued, and a Phase 2 clinical trial in patients who recently had a stroke or transient ischemic attack was terminated without the outcome data being analyzed.[3] While the published Phase 1 studies in healthy volunteers indicated that the drug was safe and well-tolerated[6][9], the reasons for discontinuation have not been publicly detailed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent inhibition of platelet aggregation 1. Reagent Quality: Degradation of this compound or the PAR4 agonist peptide (PAR4-AP).2. Cell Viability: Poor health of platelet preparations.3. Assay Conditions: Suboptimal concentration of agonist or inhibitor; incorrect incubation times.1. Reagent Quality: Prepare fresh stock solutions of this compound and PAR4-AP. Ensure proper storage conditions are maintained.[4]2. Cell Viability: Use freshly isolated platelets and verify their viability before each experiment.3. Assay Conditions: Perform a dose-response curve for both the PAR4-AP and this compound to determine the optimal concentrations for your assay. Verify and standardize incubation times.
High background signal in assays 1. Non-specific Binding: this compound or detection antibodies binding to other components in the assay.2. Contamination: Microbial or other contamination in cell culture or reagents.1. Non-specific Binding: Include appropriate isotype controls for antibody-based detection methods. Consider using a blocking agent.2. Contamination: Use sterile techniques and regularly check for contamination in all reagents and cell cultures.
Variability between experimental replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.2. Temperature Fluctuations: Inconsistent temperature during incubations.3. Platelet Donor Variability: Genetic variations in PAR4, such as the Thr120-A variant, can affect platelet activation.[3]1. Pipetting Errors: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce variability.2. Temperature Fluctuations: Ensure all incubations are performed in a calibrated and stable temperature environment.3. Platelet Donor Variability: If possible, screen donors for known PAR4 polymorphisms. Be aware of potential inter-individual differences in response.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is a generalized procedure for assessing the effect of this compound on PAR4-agonist peptide (PAR4-AP)-induced platelet aggregation.

Materials:

  • This compound

  • PAR4 Agonist Peptide (PAR4-AP)

  • Freshly isolated human or monkey platelets

  • Platelet-rich plasma (PRP)

  • Appropriate buffer (e.g., Tyrode's buffer)

  • Platelet aggregometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare serial dilutions of this compound to be tested.

  • Isolate platelets and prepare platelet-rich plasma (PRP). Adjust the platelet count to the desired concentration.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Initiate platelet aggregation by adding a pre-determined concentration of PAR4-AP.

  • Monitor and record the change in light transmittance using a platelet aggregometer.

  • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PAR4-AP-induced platelet aggregation.[4]

Ex Vivo Thrombus Formation Assay

This protocol outlines a general method for studying the effect of this compound on thrombus formation under shear stress.

Materials:

  • Blood samples from subjects treated with this compound or placebo

  • Perfusion chamber system

  • Collagen-coated slides

  • Fluorescently labeled antibodies against platelet and fibrin markers

  • Fluorescence microscope

Procedure:

  • Collect blood samples from subjects at specified time points after administration of this compound or placebo.[10]

  • Set up the perfusion chamber with collagen-coated slides to mimic a thrombogenic surface.

  • Perfuse the whole blood through the chamber at a defined shear rate (e.g., high shear to simulate arterial conditions).[10]

  • After perfusion, gently wash the slides to remove non-adherent blood cells.

  • Stain the slides with fluorescently labeled antibodies to visualize platelets and fibrin.

  • Capture images of the thrombi using a fluorescence microscope.

  • Analyze the images to quantify thrombus area, platelet coverage, and fibrin deposition.[10]

  • Compare the results from the this compound treated group to the placebo group to determine the effect on thrombus formation.

Signaling Pathways and Experimental Workflows

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelets thrombin Thrombin par4 PAR4 Receptor thrombin->par4 activates g_protein Gq/G12/13 par4->g_protein activates bms986141 This compound bms986141->par4 inhibits plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc platelet_activation Platelet Shape Change Granule Secretion ca_release->platelet_activation pkc->platelet_activation platelet_aggregation Platelet Aggregation platelet_activation->platelet_aggregation

Caption: A diagram illustrating the PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Experimental_Workflow In Vitro Evaluation of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis platelet_isolation Platelet Isolation from Whole Blood pre_incubation Pre-incubation of Platelets with this compound platelet_isolation->pre_incubation bms_prep This compound Serial Dilution bms_prep->pre_incubation stimulation Stimulation with PAR4 Agonist Peptide pre_incubation->stimulation aggregation_measurement Measurement of Platelet Aggregation stimulation->aggregation_measurement inhibition_calc Calculation of % Inhibition aggregation_measurement->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination

Caption: A flowchart depicting a typical experimental workflow for assessing the in vitro efficacy of this compound.

Quantitative Data Summary

Parameter Value Species Assay Reference
IC50 (PAR4 antagonism) 0.4 nM-Thrombin Receptor Assay[4]
IC50 (PAR4-AP induced platelet aggregation) 2.2 nM-Platelet Aggregation Assay[4]
IC50 (PAR4-AP induced platelet aggregation) 1.8 nMHumanPlatelet Aggregation Assay[4]
IC50 (PAR4-AP induced platelet aggregation) 1.3 nMCynomolgus MonkeyPlatelet Aggregation Assay[4]
In vivo antithrombotic efficacy (0.5 mg/kg) 88% reduction in thrombus weightCynomolgus MonkeyArterial Thrombosis Model[3][4]
Effect on bleeding time (0.5 mg/kg) 1.2-fold increaseCynomolgus MonkeyKidney Bleeding Time[3][4]
Mean half-life (in humans) 33.7 to 44.7 hoursHumanPhase 1 Clinical Trial[9]

References

BMS-986141 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions with assay reagents and to offer troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor (GPCR) found on human platelets that is activated by thrombin and plays a crucial role in blood coagulation. By inhibiting PAR4, this compound demonstrates antithrombotic effects.[1][3]

Q2: What are the key chemical features of this compound?

A2: this compound is a synthetic organic small molecule with the chemical formula C27H23N5O5S2.[4] Its structure incorporates several heterocyclic moieties, including imidazothiadiazole, benzofuran, and thiazole rings. These structural features are important to consider when evaluating potential assay interference.

Q3: Has this compound been reported to interfere with common assay reagents?

A3: While there are no specific reports detailing direct interference of this compound with common assay reagents, its chemical structure contains moieties that have been associated with assay artifacts. For instance, thiazole and benzofuran derivatives have been reported to exhibit thiol reactivity, redox activity, or spectral interference in some assay formats.[5][6][7][8][9][10] Therefore, it is prudent to consider these potential interferences during assay development and data interpretation.

Q4: In which types of assays is this compound typically evaluated?

A4: As a PAR4 antagonist with antiplatelet activity, this compound is primarily evaluated in functional assays that measure platelet aggregation and activation.[1][11] Additionally, binding assays, such as fluorescence polarization, may be used to determine its affinity for the PAR4 receptor. Cell viability assays are also important to assess any potential cytotoxic effects.

Troubleshooting Guides

Platelet Aggregation Assays

Platelet aggregation assays are fundamental for characterizing the activity of PAR4 antagonists. However, various factors can influence the results.

Potential Issue: Inconsistent or unexpected platelet aggregation results.

Troubleshooting Steps:

  • Control for Compound Precipitation: this compound is an organic molecule that may have limited aqueous solubility.

    • Recommendation: Visually inspect assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not affect platelet function). A first-in-human study noted an assay issue related to the solubility of a standard, highlighting the importance of this factor.[12]

  • Agonist Concentration: The concentration of the PAR4 agonist peptide (PAR4-AP) used can significantly impact the observed inhibition.

    • Recommendation: Perform a dose-response curve with the PAR4-AP to determine the EC50 and use a concentration at or near this value for inhibition studies. Studies on this compound have used PAR4-AP concentrations ranging from 12.5 µM to 100 µM.[11][12]

  • Donor Variability: Platelet reactivity can vary between blood donors.

    • Recommendation: Whenever possible, use platelets from multiple healthy donors to confirm results. Ensure donors have not taken medications known to interfere with platelet function, such as NSAIDs, antihistamines, or certain antibiotics.[1][13]

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Adjust Platelet Count: Count the platelets in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a stir bar to a cuvette containing the adjusted PRP.

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add this compound or vehicle control and incubate for a specified time.

    • Initiate aggregation by adding the PAR4 agonist.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Fluorescence-Based Assays (e.g., Fluorescence Polarization)

Fluorescence polarization (FP) is a common method for studying ligand-receptor binding.

Potential Issue: High background fluorescence or unexpected changes in polarization.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: this compound, containing aromatic ring systems, may exhibit intrinsic fluorescence.

    • Recommendation: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore. If there is significant overlap, consider using a fluorophore with a different spectral profile.

  • Check for Light Scattering: Compound aggregation can lead to light scattering, which can interfere with FP measurements.

    • Recommendation: Centrifuge the assay plate before reading to pellet any aggregates. Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) on the assay signal.[14]

  • Fluorophore Choice and Labeling: The choice of fluorophore and its attachment point to the ligand are critical.

    • Recommendation: If the polarization window is small, consider using a different fluorophore or altering the linker length to reduce the mobility of the fluorophore upon binding.[3]

Experimental Protocol: Competitive Binding FP Assay

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled PAR4 ligand (tracer), purified PAR4 receptor, and a dilution series of this compound.

  • Assay Setup: In a low-binding microplate, add the tracer, PAR4 receptor, and varying concentrations of this compound or unlabeled ligand (for positive control). Include wells with tracer only (for minimum polarization) and tracer with receptor only (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization using a plate reader equipped with appropriate filters.

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are used to assess the potential cytotoxicity of a compound.

Potential Issue: Interference with the assay chemistry.

Troubleshooting Steps:

  • Redox Activity: Compounds with redox potential can interfere with tetrazolium-based assays like MTT by directly reducing the dye, leading to a false-positive signal for cell viability.[15] Thiazole-containing compounds have been noted for potential redox activity.[6]

    • Recommendation: Perform a cell-free control by adding this compound to the assay medium with the MTT reagent but without cells. If a color change is observed, the compound is likely interfering with the assay.

  • Alternative Assays: If interference is confirmed, use a non-enzymatic-based viability assay.

    • Recommendation: Consider assays that measure ATP content (e.g., CellTiter-Glo), which is a marker of metabolically active cells, or assays that measure membrane integrity (e.g., trypan blue exclusion or LDH release).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Quantitative Data Summary

ParameterValueAssay ConditionReference
IC50 (PAR4 Antagonism) 1.8 ± 0.3 nMPlatelet aggregation induced by PAR4-AP (human blood)--INVALID-LINK--
1.2 ± 0.3 nMPlatelet aggregation induced by PAR4-AP (monkey blood)--INVALID-LINK--
Pharmacokinetics
Tmax1.8 - 2.8 hoursSingle oral doses (0.5 to 150 mg) in healthy participants[12]
Half-life (t1/2)33.7 - 44.7 hoursSingle oral doses (2.5 to 150 mg) in healthy participants[11][12]
Inhibition of Platelet Aggregation
≥80% inhibitionDoses of 75 and 150 mg25–100 µM PAR4-AP-induced platelet aggregation[11]
Complete inhibitionDoses ≥10 mg12.5 μM and 25 μM PAR4-AP-induced platelet aggregation[11]

Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates PAR4_AP PAR4 Agonist Peptide (AP) PAR4_AP->PAR4 Activates G_protein Gq/G12/13 PAR4->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation BMS986141 This compound BMS986141->PAR4 Inhibits

Caption: this compound signaling pathway inhibition.

Caption: General troubleshooting workflow for assay interference.

References

Validating BMS-986141 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the PAR4 antagonist, BMS-986141, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent, and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor expressed on human platelets that is activated by thrombin. By selectively inhibiting PAR4, this compound blocks the sustained intracellular signaling that leads to platelet aggregation and thrombus formation.[3] This targeted action is hypothesized to have a lower bleeding risk compared to other antiplatelet agents that affect broader pathways.[3]

Q2: What are the key in vitro assays to validate the activity of this compound?

A2: The two primary in vitro assays to confirm the activity of this compound are the platelet aggregation assay using light transmission aggregometry (LTA) and the P-selectin expression assay using flow cytometry. These assays directly measure the inhibitory effect of this compound on PAR4-mediated platelet activation and aggregation.

Q3: What is the expected IC50 value for this compound in a platelet aggregation assay?

A3: The reported IC50 value for this compound in inhibiting PAR4 agonist peptide (PAR4-AP)-induced platelet aggregation is approximately 1.8 nM in human blood and 1.3 nM in monkey blood.[1] Another source reports an IC50 of 2.2 nM for inhibiting platelet aggregation induced by a PAR4 agonist peptide.[1]

Q4: At what concentrations has this compound been shown to be effective in preclinical and clinical studies?

A4: In preclinical studies using a cynomolgus monkey model, this compound demonstrated significant antithrombotic efficacy at doses of 0.05, 0.1, and 0.5 mg/kg, reducing thrombus weight by 36%, 63%, and 88%, respectively.[1] In human clinical trials, single ascending doses of 75 and 150 mg of this compound resulted in ≥80% inhibition of 25–100 µM PAR4-AP-induced platelet aggregation.[4][5] Multiple ascending doses of ≥10 mg completely inhibited 12.5 μM and 25 μM PAR4-AP-induced platelet aggregation.[4][5]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpeciesValueReference
IC50 (PAR4-AP induced platelet aggregation)Human1.8 ± 0.3 nM[2]
IC50 (PAR4-AP induced platelet aggregation)Monkey1.2 ± 0.3 nM[2]
Thrombus Weight Reduction (0.05 mg/kg)Cynomolgus Monkey36%[1]
Thrombus Weight Reduction (0.1 mg/kg)Cynomolgus Monkey63%[1]
Thrombus Weight Reduction (0.5 mg/kg)Cynomolgus Monkey88%[1]
Platelet Aggregation Inhibition (75 & 150 mg SAD)Human≥80%[4][5]
Platelet Aggregation Inhibition (≥10 mg MAD)HumanComplete[4][5]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To determine the IC50 of this compound in inhibiting PAR4-AP-induced platelet aggregation.

Materials:

  • This compound

  • PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH2

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.

  • 3.2% Sodium Citrate tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes and tips

Methodology:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).

    • Prepare PRP by centrifuging whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully transfer the upper PRP layer to a new tube.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline.

    • Allow PRP to rest for at least 30 minutes at room temperature before use.

  • Aggregometer Setup:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Procedure:

    • Pipette a standardized volume of PRP into an aggregometer cuvette containing a stir bar.

    • Pre-incubate the PRP with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 5-10 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of PAR4-AP (e.g., 12.5 µM or 25 µM).

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: P-selectin Expression Assay using Flow Cytometry

Objective: To measure the inhibition of PAR4-AP-induced P-selectin expression on platelets by this compound.

Materials:

  • This compound

  • PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH2

  • Human whole blood from healthy, consenting donors.

  • 3.2% Sodium Citrate tubes

  • Anti-CD61 (platelet marker) antibody, conjugated to a fluorophore (e.g., PerCP).

  • Anti-CD62P (P-selectin marker) antibody, conjugated to a different fluorophore (e.g., FITC or PE).

  • Isotype control antibodies.

  • Fixation buffer (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Methodology:

  • Blood Collection:

    • Collect whole blood into 3.2% sodium citrate tubes.

  • Sample Preparation and Staining:

    • In a series of tubes, add a small volume of whole blood.

    • Add varying concentrations of this compound or vehicle control and incubate for 10 minutes at room temperature.

    • Add PAR4-AP (e.g., 25 µM) to stimulate the platelets and incubate for 10 minutes at room temperature. Include an unstimulated control.

    • Add the fluorescently labeled anti-CD61 and anti-CD62P antibodies (or isotype controls) and incubate for 20 minutes in the dark at room temperature.

    • Fix the cells by adding a fixation buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.

    • Within the platelet gate, determine the percentage of P-selectin positive (CD62P+) cells and the mean fluorescence intensity (MFI) of P-selectin expression.

  • Data Analysis:

    • Compare the percentage of P-selectin positive platelets and the MFI in the this compound treated samples to the vehicle-treated, stimulated control.

    • Calculate the percentage of inhibition of P-selectin expression for each this compound concentration.

Troubleshooting Guide

Issue 1: High variability in platelet aggregation results between donors.

  • Potential Cause: Biological variability in platelet reactivity and PAR4 expression among individuals.

  • Recommended Action:

    • Acknowledge inherent biological differences.

    • If possible, use pooled PRP from multiple donors to average out individual variations.

    • Always run a full dose-response curve for each donor to determine the specific IC50 for that individual's platelets.

    • Ensure consistent donor criteria (e.g., no recent medication, caffeine, or fatty meals).

Issue 2: No or weak inhibition of platelet aggregation by this compound.

  • Potential Causes:

    • Incorrect this compound concentration: Errors in dilution or calculation.

    • Degraded compound: Improper storage or handling of the this compound stock solution.

    • Suboptimal agonist concentration: The concentration of PAR4-AP may be too high, overcoming the inhibitory effect of this compound.

  • Recommended Actions:

    • Verify concentration: Prepare a fresh dilution series from a new stock vial.

    • Check compound integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and avoid repeated freeze-thaw cycles.

    • Optimize agonist concentration: Perform a dose-response curve for PAR4-AP to determine the EC50 (the concentration that gives 50% of the maximal response). Use a concentration around the EC50 or EC80 for your inhibition assays.

Issue 3: High background P-selectin expression in unstimulated platelets in the flow cytometry assay.

  • Potential Causes:

    • Platelet activation during blood collection or processing: Traumatic venipuncture, inadequate mixing with anticoagulant, or harsh pipetting can activate platelets.

    • Contamination of reagents: Bacterial contamination can activate platelets.

  • Recommended Actions:

    • Optimize blood handling: Use a 19-21 gauge needle for venipuncture and allow the blood to flow freely. Gently invert the collection tube to mix with the anticoagulant. Use wide-bore pipette tips and avoid vigorous mixing.

    • Use fresh, sterile reagents.

    • Minimize time between blood collection and analysis.

Issue 4: The calculated IC50 for this compound is significantly different from the reported values.

  • Potential Causes:

    • Differences in experimental conditions: Assay buffer composition, incubation times, and temperature can all influence the apparent potency of an inhibitor.

    • Different PAR4-AP batch or source: The purity and activity of the agonist peptide can vary.

    • Instrument sensitivity and calibration.

  • Recommended Actions:

    • Standardize your protocol: Ensure all experimental parameters are consistent between experiments.

    • Validate your agonist: Characterize the potency of your PAR4-AP batch by performing a dose-response curve.

    • Run a known PAR4 antagonist as a positive control: This will help to validate your assay system and confirm that it is capable of detecting PAR4 inhibition.

    • Report your specific experimental conditions when presenting your data to allow for accurate interpretation and comparison with other studies.

Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986141 This compound BMS986141->PAR4 Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase Induces release from ER PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation Ca_increase->Platelet_Activation PKC->Platelet_Activation P_selectin P-selectin Expression Platelet_Activation->P_selectin Aggregation Aggregation Platelet_Activation->Aggregation

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Experimental_Workflow cluster_LTA Platelet Aggregation Assay (LTA) cluster_Flow P-selectin Expression Assay (Flow Cytometry) LTA_start Prepare PRP & PPP LTA_incubate Incubate PRP with this compound LTA_start->LTA_incubate LTA_stimulate Add PAR4-AP LTA_incubate->LTA_stimulate LTA_measure Measure Light Transmission LTA_stimulate->LTA_measure LTA_analyze Calculate IC50 LTA_measure->LTA_analyze Flow_start Whole Blood Sample Flow_incubate Incubate with this compound Flow_start->Flow_incubate Flow_stimulate Add PAR4-AP Flow_incubate->Flow_stimulate Flow_stain Stain with Antibodies (CD61, CD62P) Flow_stimulate->Flow_stain Flow_acquire Acquire on Flow Cytometer Flow_stain->Flow_acquire Flow_analyze Analyze P-selectin Expression Flow_acquire->Flow_analyze

Caption: Experimental workflows for validating this compound activity.

References

Best practices for storing and handling BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-986141. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this compound, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, orally active, and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] It is a small molecule that has been investigated for its antithrombotic effects.[2][3] As a reversible antagonist, it offers a potential therapeutic window for inhibiting platelet aggregation with a lower risk of bleeding compared to some other antiplatelet agents.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by selectively inhibiting PAR4, a G-protein coupled receptor on the surface of human platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets through both PAR1 and PAR4. While PAR1 mediates a rapid, transient platelet response, PAR4 is responsible for a more sustained signaling that leads to stable thrombus formation. By specifically targeting PAR4, this compound can modulate thrombin-induced platelet aggregation.

Q3: What are the primary research applications for this compound?

A3: this compound is primarily used in preclinical and clinical research to study the role of PAR4 in thrombosis and hemostasis. It is a valuable tool for investigating the downstream signaling pathways of PAR4 activation in platelets and other cells. Key experimental applications include in vitro and ex vivo platelet aggregation assays, studies of thrombus formation under shear stress, and exploring potential new antiplatelet therapeutic strategies.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

Storage Recommendations:

ConditionSolid FormStock Solution
Long-Term Storage Store at -20°C for months to years.Aliquot and store at -80°C for up to 6 months.[1]
Short-Term Storage Store at 0-4°C for days to weeks.Store at -20°C for up to 1 month.[1]
Shipping Shipped at ambient temperature.N/A

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in its solid form or in solution.

  • Weighing: To avoid inhalation of the powder, weigh solid this compound in a well-ventilated area or a chemical fume hood.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood.

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with federal, state, and local regulations for chemical waste.[6] It is best practice to manage discarded antineoplastic hazardous drugs as hazardous waste.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the lack of specific public data on the solubility of this compound, it is recommended to perform a small-scale solubility test in a solvent of choice, such as DMSO, before preparing a large stock solution.

General Protocol for a 10 mM Stock Solution in DMSO:

  • Calculate the required mass:

    • Molecular Weight of this compound: 561.63 g/mol [4][7]

    • For 1 mL of a 10 mM solution, you will need 5.62 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[1] Store the aliquots at -80°C.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing the inhibitory effect of this compound on PAR4-agonist-induced platelet aggregation.

Workflow for Platelet Aggregation Assay

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Blood Collection (3.2% Sodium Citrate) B Centrifugation (PRP) (150-200g, 15 min) A->B C PRP Isolation B->C D Platelet Count Adjustment C->D E Incubate PRP with This compound or vehicle D->E F Add PAR4 Agonist Peptide E->F G Measure Aggregation (LTA) F->G H Calculate % Inhibition G->H I Determine IC50 H->I G cluster_B Stock Solution Issues cluster_C Protocol Issues cluster_D Platelet Issues A Inconsistent or Unexpected Results B Check this compound Stock Solution A->B C Review Experimental Protocol A->C D Assess Platelet Viability/Function A->D B1 Improper Storage? B->B1 B2 Multiple Freeze-Thaws? B->B2 B3 Precipitation? B->B3 C1 Incorrect Concentration? C->C1 C2 Inconsistent Incubation? C->C2 C3 Agonist Degradation? C->C3 D1 Donor Variability? D->D1 D2 Activation during Prep? D->D2 D3 Low Platelet Count? D->D3 E Prepare Fresh Stock B1->E B2->E B3->E F Optimize Protocol C1->F C2->F C3->F G Standardize Sample Prep D1->G D2->G D3->G G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling PAR4 PAR4 Receptor Gq Gq PAR4->Gq Thrombin Thrombin Thrombin->PAR4 Activates BMS This compound BMS->PAR4 Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ Mobilization IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation

References

Validation & Comparative

A Head-to-Head Comparison of BMS-986141 and Vorapaxar: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapies, targeting protease-activated receptors (PARs) has emerged as a key strategy. This guide provides a detailed, data-driven comparison of two notable PAR antagonists: BMS-986141, a selective PAR-4 antagonist, and vorapaxar, a PAR-1 antagonist. While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's clinical development, this document synthesizes available preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals.[1]

Executive Summary

Vorapaxar is an approved antiplatelet drug that functions by inhibiting the protease-activated receptor-1 (PAR-1), a primary receptor for thrombin on platelets.[2][3][4] It is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[3][5][6] In contrast, this compound is a potent and selective antagonist of PAR-4, another thrombin receptor on platelets.[7][8][9] Preclinical and early-phase clinical studies of this compound suggested a promising antithrombotic effect with a potentially lower bleeding risk compared to other antiplatelet agents.[1][9][10] However, its clinical development was ultimately discontinued.[1]

This guide will delve into the distinct mechanisms of action, present available quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and provide visual representations of their signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

Both this compound and vorapaxar target G-protein coupled receptors (GPCRs) on the surface of platelets that are activated by thrombin, a key protease in the coagulation cascade. However, they act on different members of the PAR family, leading to distinct pharmacological profiles.

Vorapaxar (PAR-1 Antagonist): Vorapaxar is a reversible antagonist of PAR-1.[3][11] PAR-1 is the primary high-affinity thrombin receptor on human platelets.[12] Upon activation by thrombin, PAR-1 initiates a signaling cascade through Gq and G12/13 proteins. This leads to downstream activation of phospholipase C (PLC), protein kinase C (PKC), and Rho/Rho kinase pathways, ultimately resulting in platelet activation, aggregation, and granule secretion.[13][14] Vorapaxar blocks the binding of the tethered ligand that is unmasked upon thrombin cleavage of the receptor's N-terminus, thereby inhibiting thrombin-mediated platelet activation.[4][15]

This compound (PAR-4 Antagonist): this compound is a selective antagonist of PAR-4.[7][8] PAR-4 is a lower-affinity thrombin receptor compared to PAR-1 but is also expressed on human platelets and contributes to thrombin-induced platelet activation.[12] PAR-4 signaling is thought to be particularly important in situations of high thrombin generation, contributing to a more sustained platelet response.[16] By inhibiting PAR-4, this compound aimed to reduce thrombosis with a potentially wider therapeutic window and a lower risk of bleeding compared to PAR-1 antagonists.[1]

PAR Signaling Pathways cluster_0 Thrombin cluster_1 Platelet Membrane cluster_2 Intracellular Signaling Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates PAR4 PAR-4 Thrombin->PAR4 Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 PLC PLC Gq->PLC Rho Rho/Rho Kinase G1213->Rho PKC PKC PLC->PKC Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation Rho->Platelet_Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits BMS986141 This compound BMS986141->PAR4 Inhibits

Figure 1: Signaling pathways of PAR-1 and PAR-4 and points of inhibition by vorapaxar and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and vorapaxar from preclinical and clinical studies.

Table 1: Preclinical and In Vitro Data
ParameterThis compoundVorapaxarReference(s)
Target PAR-4PAR-1[7],[2]
IC50 (PAR-4) 0.4 nMNot Applicable[8]
IC50 (PAR-1) Not Applicable--
IC50 (PAR4-AP induced platelet aggregation) 2.2 nMNot Applicable[8]
Animal Model (Thrombosis Reduction) 88% reduction in thrombus weight at 0.5 mg/kg (cynomolgus monkey)-[1]
Animal Model (Bleeding Time) 1.2-fold increase in mesenteric artery bleeding time at 0.5 mg/kg (cynomolgus monkey)-[1]
Table 2: Clinical Data
ParameterThis compoundVorapaxarReference(s)
Phase of Development Discontinued (Phase 2a completed)Approved[1],[2]
Indication N/AReduction of thrombotic cardiovascular events in patients with a history of MI or PAD[3]
Dose 4 mg single dose (Phase 2a)2.08 mg (equivalent to 2.5 mg vorapaxar sulfate) once daily[17],[11]
Efficacy (Primary Endpoint) N/ATRA 2°P–TIMI 50: Significant reduction in CV death, MI, or stroke (7.9% vs 9.5% with placebo; HR 0.80)[5][6]
Safety (Bleeding) Additive antithrombotic effects with other antiplatelet therapies without significant increase in bleeding in Phase 2aTRA 2°P–TIMI 50: Increased moderate or severe bleeding (3.7% vs 2.4% with placebo; HR 1.55)[17],[6]
Half-life 33.7 to 44.7 hoursEffective half-life of 3-4 days; apparent terminal half-life of 8 days[9],[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Platelet Aggregation Assays
  • Objective: To determine the inhibitory effect of the compounds on platelet aggregation induced by specific PAR agonists.

  • Methodology:

    • Whole blood or platelet-rich plasma (PRP) is prepared from healthy human donors.

    • Samples are pre-incubated with varying concentrations of the test compound (this compound or vorapaxar) or vehicle control.

    • Platelet aggregation is initiated by adding a PAR-4 agonist peptide (PAR4-AP) for this compound studies or a PAR-1 agonist peptide (TRAP) for vorapaxar studies.

    • The change in light transmission is measured using a light transmission aggregometer to quantify the extent of platelet aggregation.

    • IC50 values are calculated from the concentration-response curves.[8][9]

Platelet_Aggregation_Workflow A Blood Sample Collection B Prepare Platelet-Rich Plasma (PRP) A->B C Pre-incubation with This compound or Vorapaxar B->C D Induce Aggregation (PAR4-AP or TRAP) C->D E Measure Light Transmission (Aggregometer) D->E F Calculate IC50 E->F

Figure 2: Workflow for platelet aggregation assay.

In Vivo Thrombosis Models (Cynomolgus Monkey)
  • Objective: To evaluate the antithrombotic efficacy of the compounds in a relevant animal model.

  • Methodology:

    • Anesthetized cynomolgus monkeys are used.

    • An electrolytic injury is induced in the carotid artery to stimulate thrombus formation.

    • The test compound (e.g., this compound) is administered intravenously or orally at various doses prior to the injury.

    • After a set period, the carotid artery segment containing the thrombus is excised and the thrombus is weighed.

    • The reduction in thrombus weight in the treated group is compared to the vehicle control group to determine antithrombotic efficacy.[1]

Clinical Trials (TRA 2°P–TIMI 50 for Vorapaxar)
  • Objective: To assess the long-term efficacy and safety of vorapaxar in preventing thrombotic cardiovascular events.

  • Methodology:

    • A multinational, randomized, double-blind, placebo-controlled trial involving over 26,000 patients with a history of atherosclerosis.

    • Patients were randomized to receive vorapaxar (2.5 mg daily) or placebo in addition to standard medical therapy.

    • The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, or stroke.

    • The primary safety endpoint was moderate or severe bleeding according to the GUSTO classification.

    • Patients were followed for a median of 30 months.[5]

Clinical_Trial_Logic cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Endpoints Patients Patients with history of Atherosclerosis (MI or PAD) Randomization Randomization Patients->Randomization Vorapaxar_Arm Vorapaxar + Standard Therapy Randomization->Vorapaxar_Arm Placebo_Arm Placebo + Standard Therapy Randomization->Placebo_Arm Efficacy Primary Efficacy: CV Death, MI, Stroke Vorapaxar_Arm->Efficacy Safety Primary Safety: Moderate/Severe Bleeding Vorapaxar_Arm->Safety Placebo_Arm->Efficacy Placebo_Arm->Safety

References

A Preclinical Head-to-Head: BMS-986141 vs. Clopidogrel in Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapies, the quest for potent agents with a favorable safety profile is ongoing. This guide provides a comparative analysis of the preclinical efficacy of BMS-986141, a protease-activated receptor 4 (PAR4) antagonist, and clopidogrel, a well-established P2Y12 inhibitor. The data presented herein is derived from key preclinical studies, offering researchers and drug development professionals a concise overview of their relative performance in non-human primate models.

Quantitative Comparison of Efficacy and Safety

The following tables summarize the key quantitative data from preclinical studies, directly comparing the antithrombotic efficacy and bleeding risk associated with this compound and clopidogrel.

Table 1: Antithrombotic Efficacy in Cynomolgus Monkeys

CompoundDoseThrombosis ModelEfficacy Endpoint% Reduction in Thrombus WeightCitation
This compound 0.5 mg/kgElectrolytic Carotid Artery Thrombosis (ECAT)Thrombus Weight88%[1]
BMS-986120 *1 mg/kgElectrolytic Carotid Artery Thrombosis (ECAT)Thrombus Weight82%[1]
Clopidogrel Not specifiedComparable to this compoundAntithrombotic EfficacyComparable[2][3]

*BMS-986120 is a related PAR4 antagonist from the same chemical series as this compound.

Table 2: Bleeding Time in Cynomolgus Monkeys

CompoundDoseBleeding Time AssayFold Increase in Bleeding TimeCitation
This compound 0.5 mg/kgMesenteric Artery1.2[1]
This compound + Aspirin Not specifiedMesenteric Artery2.6 - 3.0[1]
Aspirin Not specifiedMesenteric Artery2.2[1]
Clopidogrel Not specifiedMesenteric Artery8.0[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and clopidogrel underpin their different pharmacological profiles. This compound targets the PAR4 receptor, a key player in thrombin-mediated platelet activation, while clopidogrel acts on the P2Y12 receptor, which is crucial for ADP-induced platelet aggregation.

Antiplatelet Mechanisms cluster_thrombin Thrombin-Mediated Pathway cluster_adp ADP-Mediated Pathway Thrombin Thrombin PAR4 Receptor PAR4 Receptor Thrombin->PAR4 Receptor Activates Platelet Activation (Thrombin) Platelet Activation (Thrombin) PAR4 Receptor->Platelet Activation (Thrombin) Thrombus Formation Thrombus Formation Platelet Activation (Thrombin)->Thrombus Formation This compound This compound This compound->PAR4 Receptor Inhibits ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Activates Platelet Activation (ADP) Platelet Activation (ADP) P2Y12 Receptor->Platelet Activation (ADP) Platelet Activation (ADP)->Thrombus Formation Clopidogrel (active metabolite) Clopidogrel (active metabolite) Clopidogrel (active metabolite)->P2Y12 Receptor Irreversibly Inhibits

Caption: Comparative signaling pathways of this compound and Clopidogrel.

Experimental Protocols

The preclinical data cited in this guide were generated using specific, well-defined experimental models in cynomolgus monkeys. The methodologies for these key experiments are detailed below.

1. Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model is designed to assess the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery.

  • Animal Model: Cynomolgus monkeys.

  • Procedure:

    • Anesthetize the animal.

    • Surgically expose the carotid artery.

    • A stimulating electrode is placed on the artery.

    • A controlled electrical current is applied to the arterial wall, causing endothelial injury and initiating thrombus formation.

    • The test compound (this compound or vehicle) is administered prior to the electrical stimulation.

    • After a set period, the arterial segment containing the thrombus is excised and the wet weight of the thrombus is measured.

  • Efficacy Measurement: The percentage reduction in thrombus weight in the treated group is calculated relative to the vehicle-treated control group.

ECAT_Workflow A Anesthetized Cynomolgus Monkey B Surgical Exposure of Carotid Artery A->B C Placement of Stimulating Electrode B->C E Application of Electrical Current (Endothelial Injury) C->E D Administration of Test Compound (e.g., this compound) D->A Pre-treatment F Thrombus Formation E->F G Excision of Arterial Segment F->G H Measurement of Thrombus Weight G->H

References

BMS-986141: A Comparative Analysis of a Selective PAR4 Antagonist for Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profile of BMS-986141, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). The document details its cross-reactivity with other receptors, presents supporting experimental data in structured tables, and outlines the methodologies for key experiments. Visual diagrams of the PAR4 signaling pathway and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a selective and reversible antagonist of PAR4, a G-protein coupled receptor expressed on human platelets.[1] PAR4 is activated by thrombin and plays a crucial role in the amplification and stabilization of platelet aggregation, making it a key target for antiplatelet therapies.[2] this compound has been investigated for its potential in treating and preventing arterial thrombosis with a potentially lower risk of bleeding compared to existing antiplatelet agents.[3][4]

Comparative Cross-Reactivity Profile

A hallmark of this compound is its high selectivity for PAR4, particularly over the closely related PAR1 receptor, which is also a thrombin receptor on platelets. This selectivity is a critical attribute, as targeting PAR4 is hypothesized to offer a wider therapeutic window by inhibiting thrombosis while preserving initial hemostasis mediated by PAR1.[2]

Receptor This compound Activity Reference Compound/Alternative Activity
PAR4 IC50: 0.4 nM[5]Vorapaxar (PAR1 antagonist)Ki: 8.1 nM (for PAR1)
PAR1 No significant inhibition of PAR1-agonist peptide (AP)-induced platelet aggregation[3]VorapaxarPotent antagonist

Table 1: Comparative Receptor Activity of this compound. This table highlights the high potency and selectivity of this compound for PAR4 compared to PAR1. While comprehensive public data on the cross-reactivity of this compound against a broad panel of other receptors and enzymes is limited, its development as a highly selective agent suggests minimal off-target activity at pharmacologically relevant concentrations. Pharmaceutical development of such compounds typically involves extensive off-target screening to ensure safety and minimize adverse effects.

Experimental Data and Protocols

The following sections provide a summary of the key experimental data supporting the pharmacological profile of this compound and detailed protocols for the assays used.

In Vitro Efficacy: Platelet Aggregation

Data Summary:

Assay Agonist Species This compound IC50
Platelet AggregationPAR4-Agonist Peptide (AYPGKF-NH2)Human2.2 nM
Platelet AggregationPAR4-Agonist Peptide (AYPGKF-NH2)Cynomolgus Monkey1.3 nM

Table 2: In Vitro Inhibition of Platelet Aggregation by this compound. Data demonstrates the potent inhibition of PAR4-mediated platelet aggregation in both human and non-human primate platelets.

Experimental Protocol: Light Transmission Aggregometry (LTA)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection and PRP Preparation:

    • Whole blood is collected from healthy, medication-free donors into tubes containing 3.2% sodium citrate.

    • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.

    • Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • PRP is pre-warmed to 37°C.

    • A baseline of 0% aggregation is established with PRP, and 100% aggregation with PPP in an aggregometer.

    • PRP is incubated with various concentrations of this compound or vehicle control for a specified time at 37°C with constant stirring.

    • Platelet aggregation is initiated by the addition of a PAR4-activating peptide (e.g., AYPGKF-NH2).

    • The change in light transmission is recorded over time.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each concentration of this compound.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Receptor Binding Affinity

Data Summary:

While a specific radioligand binding assay protocol for this compound is not publicly detailed, the high potency observed in functional assays suggests a high binding affinity to the PAR4 receptor.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

This assay measures the direct interaction of a compound with its target receptor using a radiolabeled ligand.

  • Membrane Preparation:

    • Cells expressing the human PAR4 receptor are harvested and homogenized in a cold buffer.

    • The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled PAR4 ligand (e.g., [3H]-labeled agonist or antagonist) and varying concentrations of this compound.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled PAR4 ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) for this compound is determined from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

PAR4 Signaling Pathway in Platelets

Activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates the key steps in this pathway.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activation Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Mobilization->PKC Activates Granule_Secretion Granule Secretion (ADP, TXA2) PKC->Granule_Secretion ROCK ROCK RhoA->ROCK Activates Shape_Change Shape Change ROCK->Shape_Change Platelet_Aggregation Platelet Aggregation Shape_Change->Platelet_Aggregation Granule_Secretion->Platelet_Aggregation BMS986141 This compound BMS986141->PAR4 Inhibits

Caption: PAR4 signaling cascade in platelets.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the selectivity of a compound like this compound against a panel of off-target receptors.

Cross_Reactivity_Workflow Start Start: Compound Synthesis (this compound) Primary_Assay Primary Target Assay (PAR4 Binding/Functional) Start->Primary_Assay Selectivity_Panel Selectivity Screening Panel (e.g., Eurofins SafetyScreen44) Primary_Assay->Selectivity_Panel GPCRs GPCRs Selectivity_Panel->GPCRs Ion_Channels Ion Channels Selectivity_Panel->Ion_Channels Kinases Kinases Selectivity_Panel->Kinases Other_Enzymes Other Enzymes/ Transporters Selectivity_Panel->Other_Enzymes Data_Analysis Data Analysis: Determine % Inhibition and IC50/Ki for hits GPCRs->Data_Analysis Ion_Channels->Data_Analysis Kinases->Data_Analysis Other_Enzymes->Data_Analysis Hit_Validation Hit Validation & Secondary Assays Data_Analysis->Hit_Validation SAR Structure-Activity Relationship (SAR) Optimization Hit_Validation->SAR Significant off-target activity Lead_Candidate Lead Candidate Selection Hit_Validation->Lead_Candidate Acceptable selectivity profile SAR->Primary_Assay

References

Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Protease-Activated Receptor-4 (PAR-4) antagonist, BMS-986141, with established standard of care antithrombotic agents. The information is compiled from preclinical and clinical trial data to support an evidence-based evaluation of its performance. Despite showing promise in early clinical development, it is important to note that the clinical development of this compound was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed.[1]

Executive Summary

This compound is a potent and selective, orally active antagonist of PAR-4, a key receptor involved in the late stages of thrombin-mediated platelet aggregation.[2][3][4] Preclinical and early-phase clinical studies suggested a favorable profile for this compound, demonstrating robust antithrombotic activity with a potentially lower bleeding risk compared to some standard of care agents.[2][3][4] A Phase 2a clinical trial demonstrated its ability to provide additional antithrombotic effects when added to existing antiplatelet therapies in patients with stable coronary artery disease. However, a Phase 2 trial in patients who recently had a stroke or transient ischemic attack was terminated, and the outcome data were not analyzed.[1] This guide will present the available data in a structured format to allow for a comprehensive assessment of this compound's performance profile.

Data Presentation

Table 1: Preclinical Efficacy and Bleeding Profile of this compound vs. Standard of Care
ParameterThis compoundAspirinClopidogrel
Thrombus Weight Reduction 88% (at 0.5 mg/kg)[1]Not directly comparedNot directly compared in the same study
Bleeding Time Increase (vs. control) 1.2-fold (at 0.5 mg/kg)[1]2.2-fold[1]8-fold[1]
Bleeding Time Increase (in combination with Aspirin) 2.6 to 3-fold[1]N/ANot reported

Data from electrolytic carotid artery thrombosis (ECAT) and mesenteric artery bleeding models in cynomolgus monkeys.

Table 2: Pharmacodynamic Profile of this compound in Healthy Volunteers (Phase 1 Study - NCT02341638)
DoseInhibition of PAR4-induced Platelet AggregationEffect on PAR1-induced Platelet Aggregation
Single Ascending Dose (SAD)
75 mg and 150 mg≥80% inhibition through ≥24 hours post-dose[5][6]No effect[5][6]
Multiple Ascending Dose (MAD)
≥10 mgComplete inhibition through 24 hours[5][6]No effect[5][6]
Table 3: Additive Antithrombotic Effect of this compound in Patients with Stable Coronary Artery Disease (Phase 2a Study - NCT05093790)
Treatment ArmReduction in Ex Vivo Thrombus Area (High Shear)
Healthy Volunteers + this compound (4mg) -21% (P=0.001)
Ticagrelor (90 mg BID) + this compound (4mg) -28% (P=0.001)
Aspirin (75 mg QD) + this compound (4mg) -23% (P=0.018)
Ticagrelor + Aspirin + this compound (4mg) -24% (P≤0.001)

Experimental Protocols

Preclinical Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys
  • Objective: To assess the antithrombotic efficacy of this compound.

  • Methodology: An electrolytic current was applied to the carotid artery of anesthetized cynomolgus monkeys to induce thrombus formation. This compound was administered orally at doses of 0.05, 0.1, and 0.5 mg/kg. The primary endpoint was the weight of the resulting thrombus.

  • Results: this compound demonstrated a dose-dependent reduction in thrombus weight, with an 88% reduction at the 0.5 mg/kg dose.[1]

Preclinical Mesenteric Artery Bleeding Time Model in Cynomolgus Monkeys
  • Objective: To evaluate the bleeding risk associated with this compound compared to standard of care antithrombotics.

  • Methodology: Following oral administration of this compound (0.5 mg/kg), aspirin, or clopidogrel, a standardized incision was made in a mesenteric artery of anesthetized cynomolgus monkeys. The time until cessation of bleeding was measured.

  • Results: this compound was associated with a 1.2-fold increase in bleeding time, which was less than the 2.2-fold increase observed with aspirin and significantly lower than the 8-fold increase with clopidogrel.[1]

Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending-Dose Study in Healthy Participants (NCT02341638)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

  • Methodology: Healthy volunteers received single ascending oral doses (SAD) or multiple ascending oral doses (MAD) of this compound or placebo. Platelet aggregation in response to PAR4 agonist peptide (AP) and PAR1-AP was measured ex vivo at various time points.

  • Results: this compound was well-tolerated and demonstrated dose-proportional pharmacokinetics. It selectively inhibited PAR4-AP-induced platelet aggregation in a dose- and concentration-dependent manner, with no effect on PAR1-AP-induced aggregation.[5][6]

Phase 2a, Open-Label, 4-Arm, Single-Center Study in Patients with Stable Coronary Artery Disease (NCT05093790)
  • Objective: To determine the additive antithrombotic effects of this compound in patients receiving standard of care antiplatelet therapy.

  • Methodology: Forty-five patients with stable coronary heart disease on ticagrelor, aspirin, or both, and 10 healthy volunteers received a single 4 mg oral dose of this compound. Ex vivo thrombus formation under high and low shear stress was measured before and at 2 and 24 hours after administration. Platelet aggregation and activation markers were also assessed.

  • Results: this compound significantly reduced ex vivo thrombus formation under high shear conditions on top of standard antiplatelet therapy. It demonstrated highly selective inhibition of PAR4-AP–induced platelet aggregation and activation.

Mandatory Visualization

Signaling Pathway of PAR-4 and Inhibition by this compound

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G12/13 G12/13 PAR4->G12/13 This compound This compound This compound->PAR4 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G12/13->RhoGEF Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Shape_Change Platelet Shape Change RhoGEF->Shape_Change Platelet_Aggregation Platelet Aggregation Ca_mobilization->Platelet_Aggregation Shape_Change->Platelet_Aggregation

Caption: PAR-4 signaling cascade in platelets and the inhibitory action of this compound.

Experimental Workflow for the Phase 2a Study (NCT05093790)

Phase2a_Workflow cluster_screening Patient Recruitment cluster_treatment Treatment Allocation (7 days) cluster_intervention Intervention Day Eligibility Screening for Stable Coronary Artery Disease Arm1 Ticagrelor Eligibility->Arm1 Arm2 Aspirin Eligibility->Arm2 Arm3 Ticagrelor + Aspirin Eligibility->Arm3 Baseline Baseline Measurements (Platelet Function, Thrombus Formation) Arm1->Baseline Arm2->Baseline Arm3->Baseline Arm4 Healthy Volunteers Arm4->Baseline Dosing Single Oral Dose of this compound (4mg) Baseline->Dosing PostDose2h 2h Post-Dose Measurements Dosing->PostDose2h PostDose24h 24h Post-Dose Measurements PostDose2h->PostDose24h

Caption: Workflow of the Phase 2a clinical trial evaluating this compound.

References

Independent Validation of Deucravacitinib (BMS-986165) Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for deucravacitinib (BMS-986165), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). The information is compiled from published clinical trial data and independent research, with a focus on quantitative comparisons and detailed experimental methodologies.

Executive Summary

Deucravacitinib has demonstrated superiority over placebo and apremilast in the treatment of moderate-to-severe plaque psoriasis in pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2).[1][2][3][4][5][6] Its unique mechanism of action, involving allosteric inhibition of the TYK2 regulatory domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members, which is a key differentiator from other JAK inhibitors.[7][8][9][10][11][12][13][14][15] This guide summarizes the key efficacy and safety data, details the experimental protocols used to validate its selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the POETYK PSO-1 and POETYK PSO-2 clinical trials, comparing deucravacitinib with placebo and apremilast.

Table 1: Efficacy Outcomes at Week 16 in Patients with Moderate-to-Severe Plaque Psoriasis (POETYK PSO-1)
OutcomeDeucravacitinib 6 mg QD (n=332)Apremilast 30 mg BID (n=168)Placebo (n=166)
PASI 75 Response (%) [1][3][6]58.735.112.7
sPGA 0/1 (clear/almost clear) Response (%) [1][6]53.632.17.2
PASI 90 Response (%) 36% (approx.)19% (approx.)3% (approx.)
DLQI 0/1 (no effect on quality of life) Response (%) [6]40.728.610.6

QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index.

Table 2: Efficacy Outcomes at Week 16 in Patients with Moderate-to-Severe Plaque Psoriasis (POETYK PSO-2)
OutcomeDeucravacitinib 6 mg QD (n=511)Apremilast 30 mg BID (n=254)Placebo (n=255)
PASI 75 Response (%) [1][4][5][16]53.039.89.4
sPGA 0/1 (clear/almost clear) Response (%) [1][4][5][16]49.533.98.6
PASI 90 Response (%) [5]Higher than apremilast and placebo--

QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment.

Table 3: Summary of Adverse Events (AEs) Through Week 16 (POETYK PSO-1)
Adverse Event CategoryDeucravacitinib 6 mg QDApremilast 30 mg BIDPlacebo
Most Common AEs (≥5% in any group) [6]Nasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea, NauseaNasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea, NauseaNasopharyngitis, Upper respiratory tract infection, Headache
Serious AEs (%) [1]1.8 (pooled data)1.2 (pooled data)2.9 (pooled data)

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of published data. The following sections describe the key experimental protocols used to characterize the selectivity and potency of deucravacitinib.

Biochemical Kinase Activity Assay

This assay is fundamental in determining the direct inhibitory effect of a compound on a specific kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2 and other JAK family kinases (JAK1, JAK2, JAK3).

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[7] Homogeneous time-resolved fluorescence (HTRF) binding assays measuring the displacement of a probe compound are also utilized.[11]

  • General Procedure:

    • Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3) are prepared.

    • A specific peptide substrate for each kinase is used.

    • Deucravacitinib is serially diluted to a range of concentrations.

    • The kinase, substrate, and inhibitor are incubated together.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the level of phosphorylation or ATP consumption is measured.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Deucravacitinib demonstrates high selectivity for the TYK2 pseudokinase (JH2) domain, with IC50 values greater than 10,000 nM for the catalytic (JH1) domains of TYK2, JAK1, JAK2, and JAK3.[11]

Cellular Phospho-STAT Assay

This cell-based assay provides a more physiologically relevant assessment of the inhibitor's ability to block cytokine-induced signaling pathways.

  • Objective: To measure the IC50 of deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation downstream of TYK2 and other JAKs.

  • Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line (e.g., T-cells, peripheral blood mononuclear cells). The phosphorylation of STAT proteins, a key step in the signaling cascade, is then measured by methods such as flow cytometry.[7][17]

  • General Procedure:

    • A suitable cell line or primary cells are cultured.

    • Cells are pre-incubated with serial dilutions of deucravacitinib.

    • Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFN-α for TYK2/JAK1, IL-2 for JAK1/JAK3, TPO for JAK2/JAK2).[7][15]

    • The stimulation is stopped, and the cells are fixed and permeabilized.

    • Cells are stained with fluorescently-labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3, pSTAT5).[15][17]

    • The fluorescence intensity is measured by flow cytometry.

    • IC50 values are calculated from the dose-response curves.

In cellular assays, deucravacitinib has shown over 100-fold greater selectivity for TYK2 versus JAK1 and JAK3, and over 2000-fold greater selectivity for TYK2 versus JAK2.[13][18]

Human Whole Blood Assay

This ex vivo assay provides a comprehensive assessment of the inhibitor's activity in a complex biological matrix, closely mimicking the in vivo environment.

  • Objective: To determine the IC50 values of deucravacitinib for the inhibition of cytokine-induced signaling in human whole blood.

  • Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines to activate different JAK pathways. The downstream readout can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.[7][13]

  • General Procedure (IFN-γ Endpoint):

    • Fresh human whole blood is collected.

    • The blood is aliquoted and pre-incubated with serial dilutions of deucravacitinib.

    • The blood is stimulated with IL-12 to induce IFN-γ production via the TYK2/JAK2 pathway.[7][15]

    • After incubation, plasma is collected, and the concentration of IFN-γ is measured by ELISA.

    • IC50 values are determined from the dose-response curves.

Deucravacitinib is a potent inhibitor of TYK2-dependent IL-12-induced IFN-γ production in human whole blood, being approximately 56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib in this assay.[8][10]

Mandatory Visualization

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_JH2 TYK2 (JH2) Receptor->TYK2_JH2 Activates JAK JAK1 / JAK2 Receptor->JAK TYK2_JH1 TYK2 (JH1) TYK2_JH2->TYK2_JH1 STAT STAT TYK2_JH1->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JH2 Allosteric Inhibition

Caption: Allosteric inhibition of the TYK2 signaling pathway by deucravacitinib.

Experimental Workflow: Cellular Phospho-STAT Assay

Cellular_pSTAT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., T-cells) Pre_incubation 3. Pre-incubation with Deucravacitinib Cell_Culture->Pre_incubation Inhibitor_Dilution 2. Serial Dilution of Deucravacitinib Inhibitor_Dilution->Pre_incubation Cytokine_Stimulation 4. Cytokine Stimulation (e.g., IL-23) Pre_incubation->Cytokine_Stimulation Fix_Perm 5. Fixation & Permeabilization Cytokine_Stimulation->Fix_Perm Staining 6. Staining with anti-pSTAT Ab Fix_Perm->Staining Flow_Cytometry 7. Flow Cytometry Analysis Staining->Flow_Cytometry IC50_Calculation 8. IC50 Calculation Flow_Cytometry->IC50_Calculation

Caption: Workflow for determining deucravacitinib potency using a cellular phospho-STAT assay.

References

A Comparative Analysis of Deucravacitinib (BMS-986165) and Novel TYK2 Inhibitors: Mechanisms and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Bristol Myers Squibb's deucravacitinib (BMS-986165) and other novel tyrosine kinase 2 (TYK2) inhibitors. The content is supported by quantitative experimental data and detailed methodologies for key assays to aid in the evaluation of these therapeutic agents.

Introduction to TYK2 Inhibition

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling pathways for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy.[4] A key distinction among TYK2 inhibitors lies in their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and orthosteric inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[5]

Deucravacitinib: A First-in-Class Allosteric TYK2 Inhibitor

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[5] It uniquely binds to the JH2 regulatory domain of TYK2, stabilizing an inactive conformation of the enzyme.[6] This allosteric mechanism prevents the receptor-mediated activation of TYK2, thereby blocking downstream signaling.[7] This mode of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domain is more structurally diverse than the highly conserved JH1 catalytic domain.[6][7]

Novel TYK2 Inhibitors: A Comparative Overview

A growing number of novel TYK2 inhibitors are in development, employing either allosteric or orthosteric mechanisms of action.

  • Allosteric Inhibitors: Following the precedent set by deucravacitinib, several other allosteric inhibitors targeting the JH2 domain are being investigated. These include TAK-279 (formerly NDI-034858) and VTX958.[8][9] These inhibitors aim to achieve high selectivity and a favorable safety profile similar to deucravacitinib.[9][10]

  • Orthosteric Inhibitors: This class of inhibitors, which includes brepocitinib (PF-06700841) and ropsacitinib (PF-06826647), competes with ATP for binding to the catalytic JH1 domain.[11] Due to the high homology of the ATP-binding site across the JAK family, these inhibitors often exhibit a broader selectivity profile, inhibiting other JAKs in addition to TYK2.[12][13] For instance, brepocitinib is a dual inhibitor of TYK2 and JAK1, while ropsacitinib also inhibits JAK2.[14][15]

Quantitative Data Presentation

The following tables summarize key quantitative data for deucravacitinib and a selection of novel TYK2 inhibitors.

Table 1: Biochemical Potency and Selectivity of TYK2 Inhibitors

InhibitorTarget DomainTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Data Source(s)
DeucravacitinibJH2 (Allosteric)1.0 (binding)>10,000>10,000>10,000[16]
RopsacitinibJH1 (Orthosteric)1738374-[15]
BrepocitinibJH1 (Orthosteric)2317776490[14][17]
NDI-034858 (TAK-279)JH2 (Allosteric)8.4---[18]

Table 2: Cellular Potency of TYK2 Inhibitors in Human Whole Blood Assays

InhibitorPathway (Cytokine Stimulus)Signaling KinaseReadoutIC50 (nM)Data Source(s)
DeucravacitinibIL-12TYK2/JAK2IFN-γ release40[16]
DeucravacitinibIL-2JAK1/JAK3pSTAT51646[16]
DeucravacitinibTPOJAK2/JAK2pSTAT3>10,000[16]
BrepocitinibIL-12TYK2/JAK2pSTAT465[14]
BrepocitinibIL-23TYK2/JAK2pSTAT3120[14]
BrepocitinibIL-6TYK2/JAK1pSTAT181[14]
BrepocitinibIL-15JAK1/JAK3pSTAT5238[14]
BrepocitinibEPOJAK2/JAK2pSTAT5577[14]

Mandatory Visualizations

Signaling Pathway Diagram

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK_partner JAK1 or JAK2 Cytokine_Receptor->JAK_partner Activates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: TYK2 Signaling Pathway.

Experimental Workflow Diagram

Phospho_Flow_Cytometry_Workflow start Isolate PBMCs inhibitor_incubation Pre-incubate with TYK2 inhibitor start->inhibitor_incubation cytokine_stimulation Stimulate with Cytokine (e.g., IL-12) inhibitor_incubation->cytokine_stimulation fixation Fix cells with formaldehyde cytokine_stimulation->fixation permeabilization Permeabilize cells with methanol fixation->permeabilization staining Stain with fluorescently-labeled anti-pSTAT antibody permeabilization->staining data_acquisition Acquire data on flow cytometer staining->data_acquisition analysis Analyze Median Fluorescence Intensity (MFI) data_acquisition->analysis end Determine IC50 analysis->end

Caption: Phospho-Flow Cytometry Workflow.

Logical Relationship Diagram

Inhibitor_Mechanisms cluster_allosteric Allosteric Inhibition cluster_orthosteric Orthosteric Inhibition TYK2_structure TYK2 Protein JH2 (Pseudokinase) JH1 (Catalytic) TYK2_structure:jh2->TYK2_structure:jh1 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_structure:jh2 Binds to JH2 Orthosteric_Inhibitor Orthosteric Inhibitor (e.g., Ropsacitinib) Orthosteric_Inhibitor->TYK2_structure:jh1 Competes with ATP for binding to JH1 ATP ATP ATP->TYK2_structure:jh1

References

Assessing the Translational Relevance of BMS-986141 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986141, a potent and selective antagonist of the protease-activated receptor 4 (PAR4), was under development as a novel antiplatelet agent. Preclinical studies, primarily in non-human primates, aimed to establish its efficacy and safety profile, offering insights into its translational potential. This guide provides a comparative analysis of the preclinical findings for this compound against other established antiplatelet therapies, supported by experimental data and detailed methodologies. While the clinical development of this compound has been discontinued for undisclosed reasons, a review of its preclinical performance remains valuable for understanding PAR4 as a therapeutic target.

Comparative Efficacy and Safety in Preclinical Models

The primary preclinical model used to assess the antithrombotic efficacy of this compound was the electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys. This model mimics arterial thrombosis, a key event in cardiovascular diseases. The primary safety endpoint was the effect on bleeding, typically measured using the mesenteric bleeding time (MBT) model in the same species.

Quantitative Comparison of Antiplatelet Agents

The following tables summarize the key preclinical data for this compound in comparison to clopidogrel, ticagrelor, and a precursor to vorapaxar. Data has been compiled from various studies to provide a comparative overview.

DrugTargetDose (mg/kg)Thrombus Weight Reduction (%)Bleeding Time Increase (fold)Animal Model
This compound PAR40.0536~1.2Cynomolgus Monkey
0.163~1.2
0.5881.2[1]
BMS-986120 (related PAR4 antagonist) PAR4182-Cynomolgus Monkey[1]
Clopidogrel P2Y120.3 (daily)498.1Cynomolgus Monkey
Ticagrelor P2Y12-Comparable to this compoundMarkedly higher than this compoundCynomolgus Monkey[2]
SCH602539 (Vorapaxar precursor) PAR1-Reduced cyclic flow reductions-Cynomolgus Monkey

Note: Data for ticagrelor and vorapaxar in the same specific models with precise dose-response for thrombus weight reduction and bleeding time increase were not as readily available in the public domain as for this compound and clopidogrel.

DrugAssayIC50 (nM)Species
This compound PAR4-AP induced platelet aggregation1.8Human
PAR4-AP induced platelet aggregation1.2Monkey
BMS-986120 PAR4-AP induced platelet aggregation9.5Human
PAR4-AP induced platelet aggregation2.1Monkey

Signaling Pathways and Mechanism of Action

Understanding the distinct signaling pathways targeted by these antiplatelet agents is crucial for interpreting their efficacy and safety profiles.

This compound (PAR4 Antagonist)

This compound selectively inhibits Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor on platelets. Thrombin, a key enzyme in the coagulation cascade, cleaves and activates PAR4, leading to sustained platelet activation and aggregation. By blocking this interaction, this compound prevents this prolonged signaling, thereby inhibiting thrombus formation.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Couples to BMS986141 This compound BMS986141->PAR4 Inhibits PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Leads to Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation

Caption: this compound inhibits the PAR4 signaling pathway.

Clopidogrel and Ticagrelor (P2Y12 Antagonists)

Clopidogrel (an irreversible antagonist) and ticagrelor (a reversible antagonist) target the P2Y12 receptor, another G-protein coupled receptor on platelets. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, leading to amplification of the platelet activation signal. By blocking this receptor, these drugs inhibit ADP-mediated platelet aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi P2Y12->Gi Couples to P2Y12_Antagonists Clopidogrel / Ticagrelor P2Y12_Antagonists->P2Y12 Inhibit Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Leads to

Caption: P2Y12 antagonists inhibit ADP-mediated platelet activation.

Vorapaxar (PAR1 Antagonist)

Vorapaxar inhibits Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on platelets. Thrombin activation of PAR1 leads to a rapid and potent platelet response. By blocking PAR1, vorapaxar inhibits thrombin-induced platelet aggregation.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates Gq_G1213 Gq / G12/13 PAR1->Gq_G1213 Couples to Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Downstream_Signaling Downstream Signaling Gq_G1213->Downstream_Signaling Platelet_Activation Platelet Activation & Aggregation Downstream_Signaling->Platelet_Activation

Caption: Vorapaxar inhibits the PAR1 signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for the key in vivo experiments cited.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This model is designed to induce the formation of a platelet-rich thrombus in the carotid artery through endothelial injury.

ECAT_Workflow Start Anesthetize Monkey Expose_Carotid Surgically expose carotid artery Start->Expose_Carotid Place_Flow_Probe Place electromagnetic flow probe Expose_Carotid->Place_Flow_Probe Place_Electrode Place stimulating electrode distal to flow probe Place_Flow_Probe->Place_Electrode Administer_Drug Administer test compound (e.g., this compound) or vehicle Place_Electrode->Administer_Drug Induce_Thrombosis Apply electrical current to induce endothelial injury and thrombus formation Administer_Drug->Induce_Thrombosis Monitor_Flow Monitor blood flow for occlusion Induce_Thrombosis->Monitor_Flow Harvest_Thrombus Excise arterial segment and weigh thrombus Monitor_Flow->Harvest_Thrombus End Data Analysis Harvest_Thrombus->End

Caption: Workflow for the ECAT model in cynomolgus monkeys.

Detailed Steps:

  • Animal Preparation: Cynomolgus monkeys are fasted overnight and anesthetized.

  • Surgical Procedure: The common carotid artery is surgically exposed and isolated.

  • Instrumentation: An electromagnetic flow probe is placed around the artery to measure blood flow. A stimulating electrode is placed on the arterial surface distal to the flow probe.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or orally at predetermined doses and times before the induction of thrombosis.

  • Thrombosis Induction: A controlled electrical current is applied to the electrode to induce endothelial damage, which initiates thrombus formation.

  • Monitoring: Carotid artery blood flow is continuously monitored. A decrease in blood flow to a defined endpoint (e.g., near-zero flow for a specific duration) indicates vessel occlusion.

  • Thrombus Quantification: At the end of the experiment, the thrombosed arterial segment is excised, and the isolated thrombus is weighed.

  • Data Analysis: The thrombus weight in the drug-treated group is compared to the vehicle-treated group to calculate the percentage of thrombus weight reduction.

Mesenteric Bleeding Time (MBT) Model in Cynomolgus Monkeys

This model assesses the potential for a compound to prolong bleeding, a key safety concern for antiplatelet agents.

MBT_Workflow Start Anesthetize Monkey Expose_Mesentery Perform laparotomy to expose the mesentery Start->Expose_Mesentery Administer_Drug Administer test compound (e.g., this compound) or vehicle Expose_Mesentery->Administer_Drug Incise_Artery Make a standardized incision in a small mesenteric artery Administer_Drug->Incise_Artery Measure_Bleeding_Time Record the time until bleeding ceases Incise_Artery->Measure_Bleeding_Time End Data Analysis Measure_Bleeding_Time->End

Caption: Workflow for the MBT model in cynomolgus monkeys.

Detailed Steps:

  • Animal Preparation: Cynomolgus monkeys are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the small intestine and its associated mesentery.

  • Drug Administration: The test compound or vehicle is administered.

  • Bleeding Induction: A small mesenteric artery of a standardized diameter is selected and incised using a template or a specialized blade to ensure a consistent injury.

  • Measurement: The time from the incision until the cessation of bleeding is recorded. Cessation is typically defined as the point when no re-bleeding occurs for a set period after gently blotting the site with filter paper.

  • Data Analysis: The bleeding time in the drug-treated group is compared to the vehicle-treated group to determine the fold-increase in bleeding time.

Translational Relevance and Conclusion

The preclinical data for this compound in cynomolgus monkeys demonstrated a promising profile of potent antithrombotic efficacy with a significantly lower impact on bleeding time compared to the P2Y12 antagonist clopidogrel. This suggested a potentially wider therapeutic window for PAR4 antagonism. The rationale for this improved safety profile is thought to be the differential roles of PAR1 and PAR4 in hemostasis and thrombosis. PAR1, with its high affinity for thrombin, is crucial for the initial rapid platelet activation required for hemostasis. In contrast, PAR4, a lower affinity receptor, is thought to play a more significant role in the sustained platelet activation that drives pathological thrombus growth.

Despite these encouraging preclinical findings, the clinical development of this compound was halted. The reasons for this decision have not been publicly disclosed. Nevertheless, the preclinical data generated for this compound and its comparators provide a valuable resource for the scientific community. This information underscores the potential of targeting PAR4 as a strategy to uncouple antithrombotic efficacy from bleeding risk and will likely inform the development of future antiplatelet therapies. Further research into the nuances of PAR receptor biology and signaling in different vascular beds and disease states is warranted to fully realize the therapeutic potential of this pathway.

References

Safety Operating Guide

Proper Disposal of BMS-986141: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and environmentally responsible disposal of the research compound BMS-986141 is critical for maintaining laboratory safety and compliance. As a selective thrombin receptor protease-activated receptor-4 (PAR-4) antagonist, proper handling and disposal of this compound and its associated waste are paramount. This document provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) from the originator, Bristol Myers Squibb, is not publicly available, information from chemical suppliers indicates that this compound is considered a non-hazardous chemical for shipping purposes.[1] Nevertheless, standard procedures for handling non-hazardous pharmaceutical waste should be strictly followed to minimize environmental impact. The primary recommended disposal method for this and other complex organic research compounds is incineration by a licensed environmental management vendor.[2][3][4][5]

Chemical and Physical Properties

A summary of key identifiers for this compound is provided below. The lack of a comprehensive public SDS limits the availability of detailed quantitative data on physical and chemical properties.

IdentifierValue
Chemical Name 4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][6][7][8]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide[1]
CAS Number 1478711-48-6[1]
Molecular Formula C27H23N5O5S2[1]
Molecular Weight 561.63 g/mol [1]
Appearance Solid (assumed)
Hazard Classification Shipped as a non-hazardous chemical.[1]

Experimental Waste and Disposal Protocols

The following protocols outline the necessary steps for the proper disposal of various waste streams generated during research activities involving this compound.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of a safe disposal process.

  • Identify Waste Streams: Categorize all waste generated from experiments involving this compound. This includes:

    • Unused/Expired Solid Compound: Pure this compound powder.

    • Contaminated Labware: Pipette tips, centrifuge tubes, vials, gloves, and other disposable items that have come into direct contact with this compound.

    • Liquid Waste: Solutions containing this compound, such as stock solutions, cell culture media, or assay buffers. Note that disposal of liquids down the sink is not recommended for pharmaceutical compounds.[2]

  • Use Designated Waste Containers:

    • Collect all solid and liquid waste containing this compound in clearly labeled, leak-proof containers.[4]

    • Containers should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the chemical name "this compound."[4]

    • Do not mix this waste with hazardous chemical waste (e.g., solvents, heavy metals) or biohazardous waste.[4]

Step 2: Storage and Handling
  • Secure Storage: Store the designated waste containers in a secure, secondary containment area away from general laboratory traffic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound waste.

Step 3: Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed waste management contractor for the pickup and disposal of the segregated non-hazardous pharmaceutical waste.[3][5]

  • Incineration: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration.[2][3][5] This ensures the complete destruction of the complex organic molecule, preventing its release into the environment. The environmental fate of such complex molecules can be unpredictable, and they may persist or form unknown degradation products.[6][8][9][10]

  • Documentation: Maintain a detailed record of the disposed waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and any regulatory requirements.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

G This compound Disposal Decision Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid This compound waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Contaminated Disposables collect_waste Collect in Labeled, Leak-Proof Container 'Non-Hazardous Pharmaceutical Waste' solid_waste->collect_waste liquid_waste->collect_waste contaminated_labware->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs incineration Disposal via Incineration by Licensed Vendor contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BMS-986141, a potent and selective PAR4 antagonist intended for research use only. Given the absence of a publicly available Safety Data Sheet (SDS), a conservative approach, treating this compound as a potent pharmaceutical compound, is strongly advised to ensure personnel safety and minimize exposure.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for performing accurate experimental calculations.

PropertyValue
Chemical Formula C₂₇H₂₃N₅O₅S₂
Molecular Weight 561.63 g/mol
Appearance Solid (assumed)
Storage Temperature Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table outlines recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses- Disposable lab coat with tight cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation. Potent compounds can have significant physiological effects even at low doses.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
General Handling - Lab coat- Safety glasses- Nitrile glovesStandard laboratory practice to prevent incidental contact.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to minimize the risk of exposure and contamination when working with this compound.

1. Pre-Experiment Preparation:

  • Consult Safety Information: In the absence of a specific SDS, review general safety guidelines for handling potent pharmaceutical compounds.
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device.
  • Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste disposal containers, before commencing work.

2. Handling the Compound:

  • Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
  • Avoid Contamination: Use dedicated spatulas and glassware. Do not generate dust.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (Solid) - Treat as a potent pharmaceutical compound.- Dispose of through a certified hazardous waste management service.- Do not dispose of in regular laboratory trash or down the drain.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, clearly labeled, puncture-resistant container.- Dispose of as hazardous chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) - Collect in a sealed, labeled bag.- Dispose of as hazardous chemical waste.
Empty Stock Containers - Triple rinse the container with a suitable solvent.- Collect the first rinse as hazardous waste.- Deface the label before disposing of the rinsed container in accordance with institutional policies for non-hazardous waste.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess PPE_Spill Minimum: Double gloves, lab coat, safety goggles. For large powder spills: Add respiratory protection. Assess->PPE_Spill If spill is manageable Contain_Liquid For Liquids: Absorb with inert material (e.g., spill pads, vermiculite). PPE_Spill->Contain_Liquid Liquid Spill Contain_Solid For Solids: Carefully cover with damp paper towels to avoid raising dust. PPE_Spill->Contain_Solid Solid Spill Clean Clean the area from the outside in with a suitable solvent. Contain_Liquid->Clean Contain_Solid->Clean Decontaminate Decontaminate the area with a detergent solution. Clean->Decontaminate Collect_Waste Collect all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate->Collect_Waste

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986141
Reactant of Route 2
Reactant of Route 2
BMS-986141

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.